Product packaging for 4-Amino-3-chloro-5-methylbenzonitrile(Cat. No.:CAS No. 158296-69-6)

4-Amino-3-chloro-5-methylbenzonitrile

Cat. No.: B136338
CAS No.: 158296-69-6
M. Wt: 166.61 g/mol
InChI Key: NDTNVCCDQAOBSZ-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B136338 4-Amino-3-chloro-5-methylbenzonitrile CAS No. 158296-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTNVCCDQAOBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370667
Record name 4-amino-3-chloro-5-methylbenzonitrile
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158296-69-6
Record name 4-amino-3-chloro-5-methylbenzonitrile
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Record name 4-Amino-3-chloro-5-methylbenzonitrile
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Foundational & Exploratory

In-Depth Technical Guide: 4-Amino-3-chloro-5-methylbenzonitrile (CAS 158296-69-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is a substituted benzonitrile compound with the CAS number 158296-69-6. Its chemical structure, featuring an amino, a chloro, a methyl, and a nitrile group on a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in medicinal chemistry and drug development. Substituted benzonitriles are significant in pharmaceutical research, with the nitrile group often acting as a bioisostere for other functional groups or as a key interaction point with biological targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 158296-69-6[1][2]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [2]
IUPAC Name This compound[3]
Synonyms 2-Chloro-4-cyano-6-methylaniline[4]
Physical Form Solid[3]
Purity Typically ≥98%[3]
InChI Key NDTNVCCDQAOBSZ-UHFFFAOYSA-N[5]
SMILES Cc1cc(C#N)cc(Cl)c1NN/A
Storage Keep in a dark place, sealed in dry, room temperature.[3]

Synthesis

The primary synthetic route to this compound is through the electrophilic chlorination of 4-Amino-3-methylbenzonitrile.[5] The amino and methyl groups on the precursor are activating and direct the electrophilic substitution to the ortho and para positions. With the para position to the amino group blocked, the chlorine is directed to the other ortho position (C5).

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous electrophilic halogenation reactions of substituted anilines.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-methylbenzonitrile (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Synthesis Workflow

G Synthesis of this compound A 4-Amino-3-methylbenzonitrile C Reaction in Acetonitrile (0 °C to room temperature) A->C B N-Chlorosuccinimide (NCS) B->C D Work-up (Extraction and Washing) C->D Reaction Completion E Purification (Column Chromatography) D->E F This compound E->F Pure Product

Caption: Synthetic workflow for this compound.

Spectral Data

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.2 - 7.5Singlet2H
-NH₂4.0 - 5.0Broad Singlet2H
-CH₃2.2 - 2.4Singlet3H

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
-CN118 - 120
Aromatic C-NH₂145 - 148
Aromatic C-Cl128 - 132
Aromatic C-CH₃135 - 138
Aromatic C-H120 - 130
Aromatic C-CN108 - 112
-CH₃18 - 22

Applications in Drug Development

Substituted aminobenzonitriles are important pharmacophores in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a key anchoring point to a protein target. The specific substitution pattern of this compound provides a unique scaffold for the development of novel therapeutic agents.

While specific drugs developed directly from this intermediate are not prominently documented in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted benzonitriles have been explored as inhibitors of enzymes such as kinases and as modulators of various receptors. The amino group allows for further derivatization to introduce pharmacophoric elements, while the chloro and methyl groups can modulate the compound's lipophilicity, metabolic stability, and binding affinity.

Safety Information

This compound is associated with the following hazard and precautionary statements:

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from commercially available starting materials and its versatile chemical structure make it an attractive building block for the creation of diverse chemical libraries. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents. This technical guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an aromatic ring with amino, chloro, methyl, and nitrile functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on structurally related compounds.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 158296-69-6
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
InChI Key NDTNVCCDQAOBSZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Cl)N)C#N

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that while an experimental melting point is available, several other key parameters are currently based on computational predictions and should be verified through experimental analysis.

PropertyValueSource
Melting Point 126-128 °CExperimental[1]
Boiling Point 302.0 ± 42.0 °CPredicted
Water Solubility Not Experimentally Determined-
pKa (most acidic) -0.37 ± 0.10 (Predicted)Predicted
logP 2.0 (XlogP)Predicted
Physical Form Solid

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on established OECD guidelines and general organic chemistry laboratory practices.[2][3][4][5]

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.[6][7][8]

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 10-20 °C per minute initially.

  • A preliminary melting range is observed.

  • The apparatus is allowed to cool, and a second sample is prepared.

  • The second sample is heated rapidly to about 15-20 °C below the preliminary melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range.

Experimental Workflow for Melting Point Determination

Melting_Point_Determination A Sample Preparation: Finely powder the solid and pack into a capillary tube. B Place capillary in melting point apparatus. A->B C Rapid Heating: Determine approximate melting range. B->C D Cool Down and Prepare New Sample C->D E Slow Heating: Heat to ~15°C below approximate M.P., then reduce rate to 1-2°C/min. D->E F Record Melting Range: Note temperature at first liquid drop and when fully molten. E->F

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

As this compound is a solid at room temperature with a predicted high boiling point, distillation under reduced pressure (vacuum distillation) would be the most suitable method to avoid decomposition. A micro-scale method can also be employed.[9][10][11][12][13]

Methodology (Micro-scale):

  • A small amount of the sample (a few milligrams) is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the test tube.

  • The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

  • The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Water Solubility Determination

The shake-flask method is a standard procedure for determining the water solubility of a chemical substance.[14][15][16][17]

Methodology:

  • An excess amount of the solid compound is added to a known volume of deionized water in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand to allow for phase separation (undissolved solid to settle).

  • A sample of the aqueous solution is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary).

  • The concentration of the compound in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The water solubility is expressed in g/L or mol/L.

pKa Determination

The pKa of this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.[18][19][20][21][22]

Methodology (Potentiometric Titration):

  • A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) if its water solubility is low.

  • A standardized solution of a strong acid (e.g., HCl) is added to protonate the amino group fully.

  • The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[23][24][25][26][27]

Methodology:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

  • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

  • The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • A sample is taken from both the octanol and the aqueous layers.

  • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the logarithm (base 10) of the partition coefficient.

Potential Biological Activity and Signaling Pathways

While there is no direct experimental evidence for the biological activity of this compound in the reviewed literature, the benzonitrile scaffold is present in a number of biologically active molecules.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several substituted benzonitrile derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[28][29][30] The nitrile group in these compounds can act as a hydrogen bond acceptor, mimicking the interaction of the natural substrate with the enzyme's active site.[31] Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against EGFR or other kinases.

Hypothesized EGFR Inhibition Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Phosphorylates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds and Activates Compound 4-Amino-3-chloro- 5-methylbenzonitrile (Hypothesized Inhibitor) Compound->EGFR Potentially Binds and Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Hypothesized mechanism of EGFR signaling and its potential inhibition.

Other Potential Activities

Substituted benzonitriles and related aromatic amines have been reported to possess a wide range of biological activities, including antimicrobial and antiproliferative effects.[32][33][34][35] Therefore, this compound warrants investigation for these and other potential therapeutic applications.

Conclusion

This compound is a chemical compound with well-defined basic chemical identifiers and a reported experimental melting point. However, further experimental determination of its other key physicochemical properties, such as boiling point, water solubility, pKa, and logP, is necessary to provide a complete profile for research and development purposes. The provided experimental protocols offer a robust framework for obtaining this critical data. Based on the chemical structure and the known activities of related benzonitrile derivatives, this compound presents an interesting candidate for screening in drug discovery programs, particularly in the area of kinase inhibition.

References

An In-depth Technical Guide to 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-3-chloro-5-methylbenzonitrile, including its molecular structure, weight, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular and Chemical Data

This compound is a polysubstituted benzonitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty organic chemicals.[1] The molecule's structure is characterized by a central benzene ring functionalized with an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitrile (-C≡N) group.[1] This specific arrangement of functional groups makes it a versatile building block in medicinal and organic chemistry.[1]

Table 1: Chemical and Physical Properties of this compound

IdentifierValue
IUPAC Name This compound[2]
Synonyms 2-Chloro-4-cyano-6-methylaniline[3]
CAS Number 158296-69-6[4][5]
Molecular Formula C₈H₇ClN₂[4][5][6]
Molecular Weight 166.61 g/mol [1][3][5][6]
Melting Point 126-128°C[7]
InChI Key NDTNVCCDQAOBSZ-UHFFFAOYSA-N[1][2][4]
Purity Typically available at ≥98%[3]

Molecular Structure

The molecular structure consists of a benzene ring with substituents at positions 1, 2, 4, and 5. The nitrile group defines the first position, with the other substituents arranged accordingly.

Caption: 2D Molecular Structure of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of this compound.

The primary synthetic route to this compound involves the electrophilic halogenation of its precursor, 4-Amino-3-methylbenzonitrile.[1] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring is attacked by an electrophilic chlorine species.[1] The regioselectivity of the chlorination is directed by the existing amino and methyl groups on the benzene ring.[1]

General Protocol:

  • Dissolution: The starting material, 4-Amino-3-methylbenzonitrile, is dissolved in a suitable inert solvent.

  • Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is added to the solution, often portion-wise or as a solution in the same solvent, while maintaining a controlled temperature (e.g., 0-25°C).[1]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts.

  • Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.

Caption: Synthetic and purification workflow for this compound.

The definitive identification and structural confirmation of this compound are typically achieved using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique is used to determine the number and environment of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.

  • ¹³C NMR: This analysis identifies the carbon framework of the molecule.[1] Distinct signals would be observed for the aromatic carbons (both protonated and quaternary), the methyl carbon, and the nitrile carbon.

Mass Spectrometry (MS):

  • Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (166.61 g/mol ).[4] The isotopic pattern of the molecular ion peak would also confirm the presence of one chlorine atom.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to identify the presence of key functional groups.[4] Characteristic absorption bands would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, the C≡N stretching of the nitrile group, and C-Cl stretching.

Applications in Research and Development

This compound is a valuable intermediate in synthetic chemistry. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine.[1] The amino group can undergo diazotization followed by various substitution reactions (e.g., Sandmeyer reaction), and the chloro and amino substituents can participate in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.[1] These potential transformations make it an important precursor for the synthesis of more complex molecules, including biologically active compounds and functional materials. For these reasons, this compound is intended for laboratory research use only.[1][3]

References

Spectroscopic and Structural Elucidation of 4-Amino-3-chloro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectral data for 4-Amino-3-chloro-5-methylbenzonitrile (CAS No: 158296-69-6), a substituted benzonitrile with applications in chemical synthesis and drug discovery. The structural characterization of this molecule is crucial for its use in research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a workflow for spectroscopic analysis.

Molecular Structure:

  • Formula: C₈H₇ClN₂[1][2]

  • Molecular Weight: 166.61 g/mol [3][4]

  • IUPAC Name: this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule. While experimental spectra for this compound are not widely published, predicted data based on its structure provides valuable insight.

Predicted Proton (¹H) NMR Spectral Data

The predicted ¹H NMR spectrum shows distinct signals for the aromatic, amino, and methyl protons. The two aromatic protons are non-equivalent due to the substitution pattern.

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (Aromatic)~7.2 - 7.5Doublet (d)1H
Ar-H (Aromatic)~7.2 - 7.5Doublet (d)1H
-NH₂ (Amino)~4.0 - 5.0Broad Singlet (br s)2H
-CH₃ (Methyl)~2.2 - 2.4Singlet (s)3H
Table 1: Predicted ¹H NMR spectral data for this compound.[5]
Predicted Carbon-13 (¹³C) NMR Spectral Data

The ¹³C NMR spectrum is expected to show eight unique signals, corresponding to each carbon atom in the molecule.

Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic C-NH₂~145 - 150
Aromatic C-Cl~125 - 130
Aromatic C-CH₃~135 - 140
Aromatic C-CN~105 - 110
Aromatic C-H~120 - 125
Aromatic C-H~130 - 135
Nitrile (-C≡N)~115 - 120
Methyl (-CH₃)~18 - 22
Table 2: Predicted ¹³C NMR spectral data for this compound, with eight distinct signals anticipated.[5]
General NMR Experimental Protocol

The following outlines a standard procedure for acquiring NMR spectra for a solid organic compound.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a clean NMR tube.[6] The sample must be fully dissolved to ensure spectral resolution.

  • Instrument Setup: The NMR spectrometer (e.g., a 400 MHz instrument) is tuned and shimmed to the specific sample and solvent to optimize magnetic field homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Key parameters include the number of scans, acquisition time, and relaxation delay, which are optimized to ensure a good signal-to-noise ratio.

  • Data Processing: The raw FID data undergoes a Fourier transformation to generate the frequency-domain spectrum.[6] The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are calibrated using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3500N-H Symmetric & Asymmetric StretchingPrimary Amine (-NH₂)
~3000 - 3100C-H Aromatic StretchingAromatic Ring
~2900 - 3000C-H Aliphatic StretchingMethyl Group (-CH₃)
~2200 - 2240C≡N StretchingNitrile (-C≡N)
~1600 - 1650N-H Bending (Scissoring)Primary Amine (-NH₂)
Table 3: Key IR absorption bands and their corresponding functional groups for this compound.[1][5]
General IR Experimental Protocol (FTIR)
  • Sample Preparation: For a gas-phase spectrum, the solid sample is heated under vacuum to sublimate it into a gas cell with IR-transparent windows (e.g., KBr or NaCl). Alternatively, for a solid-state Attenuated Total Reflectance (ATR-IR) spectrum, a small amount of the solid powder is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty gas cell or the clean ATR crystal is recorded to account for atmospheric CO₂ and H₂O, as well as any instrument-related absorptions.

  • Sample Spectrum: The IR beam is passed through the sample, and the transmitted or reflected radiation is measured by the detector.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide information about the structure through fragmentation patterns. An electron ionization (EI) mass spectrum is available from the NIST Mass Spectrometry Data Center.[2]

m/z ValueInterpretation
166/168Molecular Ion Peak [M]⁺ and [M+2]⁺, showing the isotopic pattern of one chlorine atom.
151/153Loss of a methyl group (-CH₃) from the molecular ion.
131Loss of the chlorine atom (-Cl) from the molecular ion.
Table 4: Significant peaks in the electron ionization mass spectrum of this compound.[2]
General Mass Spectrometry Experimental Protocol (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solids, which is then heated to vaporize the sample into the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV for EI). This causes the molecules to lose an electron, forming a positively charged molecular ion [M]⁺, and often induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The process of identifying and characterizing a chemical compound involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow.

G cluster_0 Spectroscopic Analysis Workflow for this compound A Sample (this compound) B Mass Spectrometry (EI-MS) Determine Molecular Weight & Formula A->B C Infrared Spectroscopy (FTIR) Identify Functional Groups A->C D NMR Spectroscopy (¹H, ¹³C) Map C-H Framework A->D E Data Integration & Structure Elucidation B->E C->E D->E F Final Structure Confirmation E->F

Caption: Workflow for spectroscopic-based structure elucidation.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-3-chloro-5-methylbenzonitrile, a key intermediate in various synthetic pathways. This document outlines the known physicochemical properties, detailed experimental protocols for solubility and stability assessment, and visual workflows to support laboratory investigations.

Core Physicochemical Properties

This compound (CAS No. 158296-69-6) is a substituted aromatic nitrile with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol .[1][2] Its structure, featuring an amino group, a chloro group, and a methyl group on the benzonitrile framework, dictates its solubility and stability characteristics.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data is predicted through computational models.

PropertyValueSource
Melting Point 126-128 °CVendor Data
Boiling Point (Predicted) 302.0 ± 42.0 °CChemical Supplier Data
Water Solubility (log₁₀WS, mol/L) (Predicted) -2.62Cheméo[3]
Octanol-Water Partition Coefficient (logP) (Predicted) 2.102Cheméo[3]
Molecular Formula C₈H₇ClN₂NIST, SCBT[1][2]
Molecular Weight 166.61 g/mol SCBT, CymitQuimica[4]

Solubility Profile

The solubility of this compound is influenced by its aromatic nature and the presence of both polar (amino and nitrile) and non-polar (chloro and methyl) functional groups. The amino group suggests potential solubility in acidic aqueous solutions due to salt formation. The overall structure suggests moderate solubility in organic solvents.

Experimental Protocol for Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L, which is likely the case for this compound in many organic solvents.[5][6][7][8][9]

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, acetone)

  • Thermostatically controlled shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC with UV detector or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests may be needed to determine this, but 24-48 hours is common).

  • Phase Separation:

    • Allow the suspension to settle.

    • Centrifuge an aliquot of the suspension to separate the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the solubility in g/L or mol/L, taking into account the dilution factor.

G Workflow for Solubility Determination (Flask Method) cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate solid B->C D Collect clear supernatant C->D E Dilute aliquot D->E F Quantify by HPLC-UV E->F G Calculate solubility F->G

Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and use in multi-step syntheses. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Experimental Protocol for Forced Degradation Studies (Adapted from ICH Q1A/Q1B Guidelines)

Forced degradation studies are essential to establish the intrinsic stability of the compound and to develop stability-indicating analytical methods.[10][11][12][13][14][15]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Organic solvents for dissolution

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Maintain at room temperature or heat gently for a defined period.

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

    • Dissolve the stressed solid and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][12]

    • Analyze the samples by HPLC, comparing them to dark controls.

Analysis: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array detector and mass spectrometric analysis (LC-MS) are crucial for identifying and characterizing the degradants.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis G Analyze Stressed Samples A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal (Solid) D->G E Photolytic (Solid & Solution) E->G F Develop Stability-Indicating HPLC Method F->G I Validate Method F->I H Identify & Characterize Degradants (LC-MS) G->H

Forced Degradation Study Workflow

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is understood to be that of a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for professionals in research and development. The provided protocols, based on international guidelines, offer a robust framework for experimental assessment. While some physicochemical data is based on predictive models, the methodologies outlined here will enable the generation of precise experimental data to support the use of this compound in further applications.

References

synonyms for 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-3-chloro-5-methylbenzonitrile

This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, analytical characterization, and its emerging relevance in the field of drug discovery. This document is intended for researchers, scientists, and professionals involved in chemical synthesis and pharmaceutical development.

Chemical Identity and Properties

This compound is a polysubstituted benzonitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] The molecule features a benzene ring functionalized with an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitrile (-C≡N) group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonym 2-Chloro-4-cyano-6-methylaniline
CAS Number 158296-69-6[1][2][3]
Molecular Formula C₈H₇ClN₂[1][2][3]
InChI Key NDTNVCCDQAOBSZ-UHFFFAOYSA-N[1][2][3]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 166.61 g/mol [1]
Physical Form Solid
Melting Point 126-128 °C
Purity Typically available at ≥97%
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the targeted chlorination of 4-Amino-3-methylbenzonitrile.[4] This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the aromatic ring.[4]

Synthesis via Electrophilic Halogenation

The synthesis starts from the precursor 4-Amino-3-methylbenzonitrile.[4] The amino (-NH₂) group is a strong activating and ortho, para-director, while the methyl (-CH₃) group is a weaker activating ortho, para-director. The nitrile (-CN) group is a deactivating meta-director. The combined directing effects of the amino and methyl groups favor the substitution at the C3 and C5 positions. Since the C3 position is already occupied by a methyl group, the incoming electrophile (Cl⁺) is directed to the C5 position.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous electrophilic halogenation reactions of substituted aminobenzonitriles.[4][5]

Materials:

  • 4-Amino-3-methylbenzonitrile (1 equivalent)

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) (1.05 equivalents)

  • Dichloromethane (DCM) or other suitable anhydrous aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-methylbenzonitrile in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the precise structure of the molecule.[4]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the two non-equivalent aromatic protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern on the benzene ring.[4]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display eight unique signals, corresponding to each carbon atom in the molecule: one methyl carbon, one nitrile carbon, and six distinct aromatic carbons.[4]

Experimental Protocol: NMR Analysis

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Process the spectra to determine chemical shifts (ppm), integration, and multiplicity (for ¹H NMR).

  • Assignments of the signals can be aided by 2D NMR techniques such as COSY and HSQC if necessary.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data is available for this compound, which would show the molecular ion peak and characteristic fragmentation patterns confirming the molecular weight and elemental composition.[3]

  • Infrared Spectroscopy: An IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database.[3] This would show characteristic absorption bands for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and C-H and C=C vibrations of the substituted aromatic ring.

Applications in Drug Discovery

Substituted benzonitriles are crucial building blocks in medicinal chemistry. The nitrile group is a versatile functional group that can be converted into other functionalities like amides, carboxylic acids, or various nitrogen-containing heterocycles.[1] The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of compounds for drug screening.

Notably, structurally related compounds have been investigated as potential inhibitors of key signaling proteins in cancer. For instance, derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a critical regulator of cell growth and proliferation, and its aberrant signaling is implicated in various cancers.[1][6] Therefore, this compound serves as an important scaffold for the development of targeted cancer therapies.

Visualizations

The following diagrams illustrate the synthetic workflow and a relevant biological pathway.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 4-Amino-3-methylbenzonitrile Reaction Electrophilic Chlorination (e.g., SO₂Cl₂ in DCM, 0°C to RT) Start->Reaction Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization MS Mass Spectrometry Product->MS Characterization IR IR Spectroscopy Product->IR Characterization Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR TKD Tyrosine Kinase Domain (TKD) EGFR->TKD Activates Ligand EGF Ligand Ligand->EGFR Binds ADP ADP TKD->ADP Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) TKD->Downstream Activates ATP ATP ATP->TKD Phosphorylates Inhibitor Tyrosine Kinase Inhibitor (e.g., related benzonitriles) Inhibitor->TKD Blocks ATP Binding Gene Gene Expression Downstream->Gene CellResponse Cell Proliferation, Survival, Growth Gene->CellResponse

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for 4-Amino-3-chloro-5-methylbenzonitrile, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the toxicological profile, proper handling procedures, emergency protocols, and waste disposal methods.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, and skin, eye, and respiratory irritation.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

For context, the following table summarizes available acute toxicity data for Benzonitrile. It is crucial to handle this compound with the assumption of similar or potentially greater toxicity due to its substituted nature.

Compound Test Species Route Value Reference
BenzonitrileLD50RatDermal1200–2000 mg/kg bw
BenzonitrileLD50RabbitDermal1250–1400 mg/kg bw
BenzonitrileLC50MouseInhalation>8 mg/L (4h)
BenzonitrileLC50RatInhalation>8 mg/L (4h)

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls
  • All work with solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

Protection Type Specification Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron must be worn.EN 374
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.NIOSH/MSHA or EN 149
General Handling Procedures
  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

  • Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response
  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Gently sweep up the spilled solid, avoiding dust generation.

    • Place the material into a sealed, labeled container for waste disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed solvent waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

Visualized Workflows and Relationships

To further clarify the safety and handling protocols, the following diagrams illustrate key workflows and logical relationships.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Chemical Fume Hood SelectPPE->PrepareWorkArea Weighing Weighing and Transfer PrepareWorkArea->Weighing ReactionSetup Reaction Setup Weighing->ReactionSetup Spill Spill Response Weighing->Spill Exposure First Aid for Exposure Weighing->Exposure Workup Reaction Workup ReactionSetup->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Disposal Dispose of Waste via EHS WasteSegregation->Disposal

Caption: Workflow for the safe handling of this compound.

HazardControlHierarchy cluster_main Hazard Control Hierarchy Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Least Effective

A Technical Guide to 4-Amino-3-chloro-5-methylbenzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is an organic compound with the chemical formula C₈H₇ClN₂.[1][2] It is characterized by a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), and a nitrile functional group (-CN).[3] This substituted benzonitrile serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. For instance, the amino group can undergo nucleophilic substitution reactions, such as N-alkylation.[4] This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and analytical methodologies for researchers, scientists, and drug development professionals.

Commercial Suppliers

This compound is available from several commercial suppliers, catering to research and development needs. The availability in various quantities allows for seamless transition from laboratory-scale experiments to larger-scale syntheses.

SupplierWebsiteNotes
Sigma-Aldrich--INVALID-LINK--Offers the compound with a stated purity of 98%.
Santa Cruz Biotechnology--INVALID-LINK--Provides the product for proteomics research applications.[1]
Benchchem--INVALID-LINK--Offers qualified products for research use.[4]
Apollo Scientific--INVALID-LINK--Supplies the compound for laboratory use, with a purity of 98%.[5]
Matrix Scientific--INVALID-LINK--Lists the compound with its melting point and other identifiers.[6]
CymitQuimica--INVALID-LINK--Distributes the compound from various brands with different purity levels.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.

PropertyValueSource
CAS Number 158296-69-6[1][2][4][5][6]
Molecular Formula C₈H₇ClN₂[1][2][6]
Molecular Weight 166.61 g/mol [1][5][6]
Appearance Solid
Purity ≥98% (typical)[5]
Melting Point 126-128 °C[6]
Storage Temperature Room temperature, in a dry, dark, and sealed container.
Synonyms 2-Chloro-4-cyano-6-methylaniline[3][5]
InChI Key NDTNVCCDQAOBSZ-UHFFFAOYSA-N[2][4]

Experimental Protocols

Synthesis of this compound

The most direct synthetic route to this compound involves the electrophilic halogenation of 4-Amino-3-methylbenzonitrile.[4] This reaction introduces a chlorine atom onto the aromatic ring.

  • Reaction: Electrophilic Aromatic Substitution (Chlorination)

  • Starting Material: 4-Amino-3-methylbenzonitrile

  • Chlorinating Agent: A suitable electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂), is a common reagent for such transformations on activated aromatic rings.[4]

  • General Procedure:

    • Dissolve 4-Amino-3-methylbenzonitrile in a suitable inert solvent.

    • Cool the reaction mixture to a controlled temperature to manage the exothermicity of the reaction.

    • Slowly add the chlorinating agent (e.g., sulfuryl chloride) to the solution with constant stirring. The stoichiometry should be carefully controlled to favor mono-chlorination.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a basic solution) to neutralize any remaining chlorinating agent and acid byproducts.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

A parallel example for this type of reaction is the bromination of 3-chloro-4-amino-benzonitrile, where bromine in methanol is added dropwise to the starting material.[7]

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this compound.[4] Both ¹H and ¹³C NMR are employed to characterize the molecule.

  • ¹H NMR (Proton NMR): The expected ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule.[4]

    • Aromatic Protons: Two non-equivalent aromatic protons are expected to appear as distinct signals in the aromatic region of the spectrum.[4] The chemical shifts of these protons are influenced by the electronic effects of the amino, chloro, nitrile, and methyl substituents.[4]

    • Amino Protons: The protons of the amino group will appear as a broad singlet.

    • Methyl Protons: The three equivalent protons of the methyl group will appear as a singlet.[4]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[4] Distinct signals would be observed for each unique carbon atom in the aromatic ring, the methyl group, and the nitrile group.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook lists mass spectral data for this compound.[2]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]

Visualizations

Synthesis Pathway

Synthesis_of_this compound start 4-Amino-3-methylbenzonitrile product This compound start->product Electrophilic Aromatic Substitution reagent Chlorinating Agent (e.g., SO₂Cl₂) reagent->product Analytical_Workflow sample Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir purity Purity Assessment (e.g., HPLC) sample->purity data Structural Elucidation and Quality Control nmr->data ms->data ir->data purity->data Electrophilic_Aromatic_Substitution aromatic Aromatic Ring (activated by -NH₂ and -CH₃) intermediate Sigma Complex (Carbocation Intermediate) aromatic->intermediate Attack on Electrophile electrophile Electrophile (Cl⁺) electrophile->intermediate product Chlorinated Product intermediate->product Deprotonation

References

Potential Biological Activity of 4-Amino-3-chloro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the potential biological activity of the chemical compound 4-Amino-3-chloro-5-methylbenzonitrile. Despite its availability as a chemical reagent, public domain research on the specific biological effects of this molecule is notably limited. This document synthesizes the available information on structurally related compounds to infer potential therapeutic targets and mechanisms of action. Furthermore, it furnishes detailed experimental protocols for assays relevant to the investigation of these potential activities, aiming to facilitate future research into this compound. All discussions of biological activity for this compound should be considered speculative in the absence of direct experimental evidence.

Introduction

This compound (CAS No. 158296-69-6) is a substituted benzonitrile with a molecular formula of C₈H₇ClN₂.[1] Its structure, featuring an aromatic ring with amino, chloro, methyl, and cyano functional groups, suggests its potential for diverse biological interactions. While this compound is commercially available and used as an intermediate in organic synthesis, there is a conspicuous absence of published studies detailing its biological activity, mechanism of action, or potential therapeutic applications.[2][3]

This guide aims to bridge this knowledge gap by exploring the established biological activities of structurally analogous compounds. By examining the effects of related substituted benzonitriles and anilines, we can hypothesize potential, yet unproven, biological targets for this compound. These include, but are not limited to, roles in cancer therapy through the inhibition of key enzymes like epidermal growth factor receptor (EGFR), aromatase, or interference with cytoskeletal dynamics via tubulin polymerization.

This document is intended to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this compound, providing not only theoretical frameworks for its potential activity but also practical, detailed protocols for its empirical investigation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 158296-69-6[1]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
Physical Form Solid[4]
Purity Typically ≥90%[5]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[4]

Potential Biological Activities and Therapeutic Targets (Inferred)

Direct experimental data on the biological activity of this compound is not available in the public domain. However, based on the known activities of structurally similar compounds, several potential avenues for its biological action can be postulated.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Specifically, certain hydrazine-1-carbothioamide derivatives of this scaffold have demonstrated cytotoxicity in cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) by targeting EGFR and inducing the extrinsic apoptotic pathway.[6] Given the structural similarity, it is plausible that this compound could serve as a scaffold for the development of novel EGFR inhibitors.

Aromatase Inhibition

Substituted benzonitriles have been identified as selective inhibitors of the aromatase enzyme, which is critical for the biosynthesis of estrogens. The nitrile group in the para position is often essential for this inhibitory activity. Aromatase inhibitors are used in the treatment of estrogen-dependent cancers, such as certain types of breast cancer. The structural features of this compound, particularly the para-aminobenzonitrile core, suggest that it could potentially interact with the active site of aromatase.

Tubulin Polymerization Inhibition

Certain N-substituted benzimidazole acrylonitriles have been shown to act as tubulin polymerization inhibitors, binding to the colchicine binding site and leading to cell cycle arrest and apoptosis. These compounds exhibit potent antiproliferative activity against various cancer cell lines. The benzonitrile moiety is a key structural feature in these molecules. While this compound lacks the imidazole and acrylonitrile extentions, its core structure could serve as a starting point for the design of novel tubulin polymerization inhibitors.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ, Kₑ) describing the biological activity of this compound. The following table is provided as a template for future studies.

Assay TypeTargetCell Line (if applicable)IC₅₀ / EC₅₀ (µM)Reference
e.g., Kinase Assaye.g., EGFRN/AData Not Available
e.g., CytotoxicityN/Ae.g., A549Data Not Available
e.g., Enzyme Assaye.g., AromataseN/AData Not Available
e.g., Polymerizatione.g., TubulinN/AData Not Available

Experimental Protocols

To facilitate the investigation of the potential biological activities of this compound, detailed protocols for relevant in vitro assays are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HeLa)

    • Complete cell culture medium

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[10]

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for 24, 48, or 72 hours.[11]

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

    • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[8][9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

EGFR Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of the compound to inhibit the kinase activity of EGFR.[12]

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[12]

    • Biotinylated peptide substrate

    • ATP

    • This compound

    • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)[12]

    • Low-volume 384-well plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound dilutions to the wells of a 384-well plate.[12]

    • Add the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[12]

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.[12]

    • Stop the reaction by adding the stop/detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.[12]

    • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).[12]

    • Calculate the TR-FRET ratio and determine the IC₅₀ value.

Aromatase Inhibition Assay (Fluorometric)

This assay measures the inhibition of aromatase activity by the test compound.[13]

  • Materials:

    • Human recombinant aromatase (CYP19A1) microsomes

    • Aromatase assay buffer

    • Fluorogenic aromatase substrate

    • NADP⁺

    • Letrozole (positive control inhibitor)

    • This compound

    • White 96-well plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare all reagents and serial dilutions of the test compound and letrozole.

    • Add the test compound or controls to the appropriate wells.

    • Add the aromatase enzyme to the wells.

    • Incubate the plate for at least 10 minutes at 37°C to allow for interaction with the enzyme.

    • Initiate the reaction by adding the aromatase substrate/NADP⁺ mixture.

    • Immediately measure fluorescence in kinetic mode for 60 minutes at 37°C (Ex/Em = 488/527 nm).

    • Calculate the aromatase specific activity by running parallel reactions in the presence and absence of a known inhibitor and determine the inhibitory effect of the test compound.

Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the effect of the compound on the in vitro polymerization of tubulin into microtubules.[14][15]

  • Materials:

    • Purified tubulin protein (>99%)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)[15]

    • GTP solution

    • Glycerol

    • This compound

    • Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • On ice, add the test compounds or controls to the wells of a pre-chilled 96-well plate.

    • Prepare the tubulin solution in polymerization buffer with GTP.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.[15]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[16]

    • Plot the absorbance versus time to generate polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.

Safety and Toxicology

The safety and toxicological profile of this compound has not been extensively studied. Commercial suppliers provide limited safety data, with hazard statements indicating that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. A full toxicological assessment would be a necessary component of any drug development program involving this molecule.

Conclusion and Future Directions

This compound represents a chemical entity with unexplored biological potential. While direct evidence of its activity is currently lacking, the known pharmacological profiles of structurally related substituted benzonitriles suggest plausible, albeit speculative, therapeutic applications, particularly in the field of oncology. The inferred potential for this compound to act as an inhibitor of EGFR, aromatase, or tubulin polymerization provides a rational basis for its future investigation.

This technical guide provides the foundational information and detailed experimental protocols necessary to embark on a systematic evaluation of the biological activities of this compound. It is hoped that this resource will stimulate research into this compound, leading to a clearer understanding of its pharmacological properties and potentially unlocking new therapeutic opportunities. Future research should focus on a comprehensive screening of this compound against a panel of cancer cell lines and relevant enzymatic assays, followed by mechanistic studies to elucidate its mode of action if any significant activity is identified.

References

The Strategic Role of 4-Amino-3-chloro-5-methylbenzonitrile as a Versatile Intermediate in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly in the realm of medicinal chemistry and drug development, stems from its unique substitution pattern, which offers multiple reactive sites for molecular elaboration. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this versatile building block, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 158296-69-6[1]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
IUPAC Name This compound
Synonyms 2-Chloro-4-cyano-6-methylaniline

Synthesis of this compound

The primary route for the synthesis of this compound involves the electrophilic chlorination of 4-Amino-3-methylbenzonitrile. This reaction is a classic example of electrophilic aromatic substitution on an activated benzene ring.

Experimental Protocol: Electrophilic Chlorination

Objective: To synthesize this compound from 4-Amino-3-methylbenzonitrile.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-3-methylbenzonitrile (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 equivalents) in dichloromethane to the cooled reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Expected Yield: 85-95% (based on analogous reactions).

Synthesis_of_4_Amino_3_chloro_5_methylbenzonitrile start 4-Amino-3-methylbenzonitrile product This compound start->product Electrophilic Chlorination reagent SO2Cl2 Dichloromethane, 0 °C

Synthesis of this compound.

Role as a Chemical Intermediate in Drug Development

The trifunctional nature of this compound, possessing an amino group, a chloro group, and a nitrile group, makes it an invaluable precursor in the synthesis of kinase inhibitors. A prominent example of a drug class where this structural motif is pivotal is in the development of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Brigatinib (AP26113).[2]

Synthetic Application in the Pathway to Kinase Inhibitors

While the direct synthesis of Brigatinib from this compound is not explicitly documented, the core synthetic strategies for Brigatinib and related compounds heavily rely on intermediates with this substitution pattern. The amino group serves as a key nucleophile for building the pyrimidine core of the inhibitor, while the chloro and nitrile groups can be further functionalized.

The following experimental protocol is a representative example of how the amino group of a related aniline intermediate is utilized in the synthesis of a key precursor for a kinase inhibitor.

Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To illustrate the reactivity of the amino group in a reaction analogous to the synthesis of a Brigatinib precursor.

Materials:

  • This compound (or a structurally similar aniline)

  • 2,4,5-Trichloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle with temperature control

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add 2,4,5-trichloropyrimidine (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 65 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the product by column chromatography.

Expected Yield: 54-72% (based on analogous reactions).[3]

Kinase_Inhibitor_Synthesis start This compound intermediate N-(2-Chloro-4-cyano-6-methylphenyl)-2,5-dichloropyrimidin-4-amine start->intermediate pyrimidine 2,4,5-Trichloropyrimidine pyrimidine->intermediate final_drug Further Elaboration (e.g., Suzuki Coupling, Amine Displacement) intermediate->final_drug Multi-step Synthesis reagents K2CO3, DMF, 65 °C

Role in Kinase Inhibitor Synthesis.

Targeted Signaling Pathway: ALK/EGFR Inhibition

Brigatinib, a drug synthesized from precursors structurally related to this compound, is a potent inhibitor of both ALK and EGFR.[2] These receptor tyrosine kinases are crucial in cell signaling pathways that regulate cell proliferation, survival, and differentiation. In certain cancers, such as non-small cell lung cancer (NSCLC), mutations or rearrangements in the genes encoding these receptors can lead to their constitutive activation, driving uncontrolled cell growth.

Brigatinib functions by binding to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-survival signals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_EGFR ALK / EGFR Receptor ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) ALK_EGFR->Downstream Phosphorylation ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Brigatinib Brigatinib (from Intermediate) Brigatinib->ALK_EGFR Inhibits ATP Binding Ligand Growth Factor Ligand->ALK_EGFR Binds

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Amino-3-chloro-5-methylbenzonitrile from 4-Amino-3-methylbenzonitrile via electrophilic aromatic substitution. Detailed experimental protocols, safety precautions, and data presentation are included to assist researchers in the successful synthesis and characterization of this compound, which serves as a valuable intermediate in medicinal chemistry and materials science.

Introduction

This compound is a polysubstituted aromatic compound with applications as a building block in the synthesis of pharmaceuticals and other specialty organic chemicals. The presence of multiple functional groups—amino, chloro, methyl, and nitrile—on the benzene ring allows for a variety of subsequent chemical transformations. This document outlines a reliable laboratory-scale procedure for the chlorination of 4-Amino-3-methylbenzonitrile using N-chlorosuccinimide (NCS) as the chlorinating agent.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where the electron-rich aromatic ring of 4-Amino-3-methylbenzonitrile is chlorinated by N-chlorosuccinimide. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, with the para position to the amino group being occupied by the nitrile, and one ortho position occupied by a methyl group, the chlorination occurs at the other ortho position.

G cluster_0 Synthesis of this compound start 4-Amino-3-methylbenzonitrile product This compound start->product Chlorination reagent N-Chlorosuccinimide (NCS) Acetonitrile reagent->product byproduct Succinimide product->byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the chlorination of substituted anilines.

Materials and Equipment
Material/EquipmentSpecification
4-Amino-3-methylbenzonitrile>97% purity
N-Chlorosuccinimide (NCS)>98% purity
Acetonitrile (anhydrous)ACS grade or higher
DichloromethaneACS grade or higher
Sodium bicarbonate (NaHCO3)Saturated aqueous solution
Brine (saturated NaCl)Aqueous solution
Anhydrous magnesium sulfate (MgSO4)Laboratory grade
Round-bottom flask (100 mL)with magnetic stir bar
Reflux condenser
Heating mantle with stirrer
Separatory funnel (250 mL)
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Column chromatography setupSilica gel (230-400 mesh)
Standard laboratory glassware
Safety Precautions
  • 4-Amino-3-methylbenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Amino-3-methylbenzonitrile (1.32 g, 10.0 mmol) in anhydrous acetonitrile (40 mL).

  • Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 eq.) portion-wise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The starting material and product should be visualized under UV light.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is recommended.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the silica gel onto the column.

    • Elute with the chosen solvent system.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane may be employed.

Data Presentation

Reagent and Product Summary
CompoundMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Amino-3-methylbenzonitrile132.1610.01.0
N-Chlorosuccinimide133.5310.51.05
This compound166.61--
Expected Yield and Physical Properties
PropertyValue
Theoretical Yield 1.67 g
Typical Experimental Yield 80-90%
Appearance Off-white to light brown solid
Melting Point Not available

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3400-3250
C≡N stretch (nitrile)~2225
C-H stretch (aromatic)3100-3000
C-H stretch (methyl)2975-2850
C=C stretch (aromatic)1600-1450
C-Cl stretch800-600
Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product.

  • Expected Molecular Ion (M⁺): m/z = 166 and 168 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the product.

  • ¹H NMR (predicted):

    • Singlet for the methyl protons (~2.2-2.4 ppm).

    • Broad singlet for the amine protons (~4.0-5.0 ppm).

    • Two singlets or two doublets (with a small coupling constant) for the two aromatic protons.

  • ¹³C NMR (predicted):

    • Signal for the methyl carbon.

    • Signals for the six aromatic carbons, with their chemical shifts influenced by the substituents.

    • Signal for the nitrile carbon.

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Dissolve 4-Amino-3-methylbenzonitrile in anhydrous acetonitrile B 2. Add N-Chlorosuccinimide (NCS) portion-wise A->B C 3. Heat reaction mixture to 50-60 °C and monitor by TLC B->C D 4. Cool to room temperature and remove solvent C->D E 5. Dissolve residue in Dichloromethane D->E F 6. Wash with NaHCO3 (aq) and Brine E->F G 7. Dry over MgSO4, filter, and concentrate F->G H 8. Purify by Column Chromatography or Recrystallization G->H I 9. Characterize the final product (IR, MS, NMR) H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Applications of 4-Amino-3-chloro-5-methylbenzonitrile in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is a substituted aromatic compound that serves as a versatile building block in the synthesis of a variety of heterocyclic structures with significant potential in pharmaceutical research. Its distinct substitution pattern, featuring an amine, a chloro group, a methyl group, and a nitrile moiety, provides multiple reactive sites for chemical modification. This allows for the construction of diverse molecular scaffolds, particularly those targeting key players in disease pathways, such as protein kinases. This document outlines the applications of this compound in the development of potential therapeutic agents, with a focus on kinase inhibitors for cancer therapy. Detailed protocols for the synthesis and biological evaluation of derivatives are provided to guide researchers in this field.

Key Applications in Pharmaceutical Research

The primary application of this compound in pharmaceutical research is as a key intermediate for the synthesis of complex heterocyclic compounds. These derivatives have shown promise as:

  • Kinase Inhibitors: The scaffold can be elaborated to generate molecules that target the ATP-binding site of various protein kinases, which are often dysregulated in cancer and other diseases.

  • Anticancer Agents: Derivatives have demonstrated cytotoxic effects against a range of human tumor cell lines.

  • Building Blocks for Compound Libraries: The reactive nature of the molecule makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening and drug discovery.

Synthesis of a Representative Kinase Inhibitor Intermediate

While direct derivatization of this compound is a key strategy, a closely related and highly relevant application is the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors from a structurally similar precursor, 4-amino-3-chlorobenzoic acid. The following protocol, adapted from a study on benzoate ester derivatives, illustrates a typical synthetic workflow that can be conceptually applied to nitrile-containing analogs.

Experimental Protocol: Synthesis of Ethyl 4-amino-3-chlorobenzoate (A Representative Intermediate)

This protocol describes the esterification of 4-amino-3-chlorobenzoic acid, a common precursor that can be conceptually linked to the nitrile through hydrolysis.

Materials:

  • 4-amino-3-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Magnetic stirrer with heating

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.

  • Cool the suspension to -15°C using an appropriate cooling bath.

  • Slowly add thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) dropwise to the cooled suspension, ensuring the temperature remains below -10°C.

  • After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • After reflux, cool the mixture and filter the resulting precipitate.

  • Wash the precipitate with distilled water to remove any excess SOCl₂.

  • Further wash the product with a 10% Na₂CO₃ solution.

  • Collect the residue and recrystallize it from an ethanol/water mixture to yield the pure ethyl 4-amino-3-chlorobenzoate.

Synthesis of Heterocyclic Scaffolds

This compound is an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Conceptual Protocol: Synthesis of a Benzothiazole Derivative

Benzothiazoles are known for a wide range of biological activities. A potential synthetic route involves the condensation of this compound with o-aminothiophenol.

Materials:

  • This compound

  • o-aminothiophenol

  • Polyphosphoric acid (PPA) or another suitable catalyst/solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Heating mantle and condenser

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent) and o-aminothiophenol (1 equivalent).

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired benzothiazole derivative.

Biological Evaluation of Derivatives

The following protocol outlines a general method for assessing the in vitro anticancer activity of synthesized compounds derived from this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma, HCT-116 - colorectal carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be kept below 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation

The quantitative data from biological assays should be summarized for clear comparison.

Compound IDTarget Cell LineIC50 (µM)[1]
Derivative 20MCF-7, HeLa, HCT-116 (Mean)12.8
Derivative 24MCF-7, HeLa, HCT-116 (Mean)12.7

Note: The IC50 values presented are for derivatives of a structurally related compound and serve as a representative example of the data that can be generated.

Visualizations

Diagram 1: Synthetic Workflow for a Kinase Inhibitor Intermediate

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction Conditions cluster_3 Intermediate 4_amino_3_chlorobenzoic_acid 4-Amino-3-chlorobenzoic Acid esterification Esterification (-15°C to Reflux) 4_amino_3_chlorobenzoic_acid->esterification EtOH Absolute Ethanol EtOH->esterification SOCl2 Thionyl Chloride SOCl2->esterification ethyl_ester Ethyl 4-amino-3-chlorobenzoate esterification->ethyl_ester

Caption: Synthetic route to a key intermediate for kinase inhibitor development.

Diagram 2: Logical Flow of a Cytotoxicity Assay

G Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat cells with serial dilutions of Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining the in vitro cytotoxicity of synthesized compounds.

Diagram 3: Signaling Pathway Context - EGFR Inhibition

G EGF EGF EGFR EGFR EGF->EGFR Binds Signaling_Cascade Downstream Signaling EGFR->Signaling_Cascade Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Inhibitor 4-Amino-3-chloro-5- methylbenzonitrile Derivative Inhibitor->EGFR Inhibits

Caption: Mechanism of action for EGFR inhibitors derived from the scaffold.

References

Application Notes and Protocols for 4-Amino-3-chloro-5-methylbenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity of 4-Amino-3-chloro-5-methylbenzonitrile (ACMB), a versatile building block in medicinal chemistry and materials science. Detailed protocols for key transformations are provided, enabling its effective utilization in the synthesis of complex organic molecules.

Introduction

This compound (CAS No: 158296-69-6, Molecular Formula: C₈H₇ClN₂, Molecular Weight: 166.61 g/mol ) is a polysubstituted aromatic compound featuring an amino, a chloro, a methyl, and a nitrile group. This unique combination of functional groups makes it a valuable intermediate for a range of chemical transformations. The electron-donating amino group and the electron-withdrawing nitrile and chloro groups influence the reactivity of the aromatic ring, allowing for selective modifications at various positions. The presence of the chloro and amino functionalities provides orthogonal handles for cross-coupling and substitution reactions, respectively. The nitrile group can be readily converted to other functional groups such as amines, amides, or carboxylic acids, further expanding its synthetic utility.

Safety Information

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[2]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[1]

  • Avoid formation of dust.

Key Reaction Mechanisms and Protocols

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of ACMB makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with an organoboron compound.

Reaction Scheme:

Representative Protocol for Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

ParameterValue
Reactants
This compound1.0 equiv.
4-Methoxyphenylboronic Acid1.5 equiv.
Catalyst System
Pd(PPh₃)₄5 mol%
Base
K₂CO₃2.0 equiv.
Solvent Toluene/Water (4:1)
Temperature 100 °C
Reaction Time 12 h
Yield Not reported for this specific substrate, but similar reactions yield 70-95%.

Experimental Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 166.6 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (4 mL) and water (1 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.05 mmol, 57.8 mg) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

A diagram of the Suzuki-Miyaura catalytic cycle.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.

Reaction Scheme:

Representative Protocol for Buchwald-Hartwig Amination of this compound with Piperidine

This protocol is a representative example and may require optimization for different substrates.

ParameterValue
Reactants
This compound1.0 equiv.
Piperidine1.2 equiv.
Catalyst System
Pd₂(dba)₃2 mol%
XPhos4 mol%
Base
NaOtBu1.4 equiv.
Solvent Toluene
Temperature 110 °C
Reaction Time 18 h
Yield Not reported for this specific substrate, but similar reactions yield 60-90%.

Experimental Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to a flame-dried Schlenk tube.

  • Add this compound (1.0 mmol, 166.6 mg) and toluene (5 mL).

  • Add piperidine (1.2 mmol, 0.12 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (R2NH, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2

A diagram of the Buchwald-Hartwig amination catalytic cycle.
Sandmeyer Reaction

The Sandmeyer reaction provides a method to replace the amino group of an aromatic amine with a variety of substituents, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[3][4][5]

Reaction Scheme:

Representative Protocol for Sandmeyer Chlorination of this compound

This protocol is a representative example and may require optimization.

ParameterValue
Reactants
This compound1.0 equiv.
Sodium Nitrite (NaNO₂)1.2 equiv.
Hydrochloric Acid (HCl)3.0 equiv.
Copper(I) Chloride (CuCl)1.1 equiv.
Solvent Water/HCl
Temperature 0-5 °C (diazotization), then 60 °C
Reaction Time 1 h (diazotization), then 2 h
Yield Not reported for this specific substrate, but similar reactions yield 50-80%.

Experimental Procedure:

  • Dissolve this compound (1.0 mmol, 166.6 mg) in a mixture of concentrated HCl (0.25 mL, 3.0 mmol) and water (2 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.2 mmol, 82.8 mg) in water (1 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

  • In a separate flask, dissolve copper(I) chloride (1.1 mmol, 108.9 mg) in concentrated HCl (0.5 mL).

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Warm the reaction mixture to 60 °C and stir for 2 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Sandmeyer Reaction Workflow

Sandmeyer_Reaction_Workflow Start Start: 4-Amino-3-chloro- 5-methylbenzonitrile Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Nucleophilic_Substitution Nucleophilic Substitution (CuCl, 60 °C) Diazonium_Salt->Nucleophilic_Substitution Product Product: 3,4-Dichloro- 5-methylbenzonitrile Nucleophilic_Substitution->Product Workup Workup & Purification Product->Workup Final_Product Purified Product Workup->Final_Product

A workflow diagram for the Sandmeyer reaction.
Cyclocondensation Reactions

The amino and nitrile groups of ACMB can participate in cyclocondensation reactions to form various heterocyclic systems, such as quinazolines, which are important scaffolds in medicinal chemistry.

Reaction Scheme (Example: Quinazoline Synthesis):

Representative Protocol for the Synthesis of 7-Chloro-6-methyl-4-iminoquinazoline

This protocol is based on general procedures for the synthesis of quinazolines from aminobenzonitriles and may require optimization.

ParameterValue
Reactants
This compound1.0 equiv.
Triethyl Orthoformate5.0 equiv.
Ammonia Source Formamide
Solvent Formamide
Temperature 150 °C
Reaction Time 6 h
Yield Not reported for this specific substrate, but similar reactions yield 40-70%.

Experimental Procedure:

  • A mixture of this compound (1.0 mmol, 166.6 mg) and triethyl orthoformate (5.0 mmol, 0.83 mL) in formamide (5 mL) is heated at 150 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinazoline derivative.

Quinazoline Synthesis Logical Flow

Quinazoline_Synthesis ACMB 4-Amino-3-chloro- 5-methylbenzonitrile Intermediate_1 Formation of N-ethoxymethylene intermediate ACMB->Intermediate_1 Orthoformate Triethyl Orthoformate Orthoformate->Intermediate_1 Formamide Formamide (Ammonia Source & Solvent) Intermediate_2 Reaction with Ammonia Formamide->Intermediate_2 Intermediate_1->Intermediate_2 Cyclization Intramolecular Cyclization Intermediate_2->Cyclization Product 7-Chloro-6-methyl- 4-iminoquinazoline Cyclization->Product

A logical flow diagram for quinazoline synthesis.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sandmeyer reaction, and cyclocondensation reactions provide a foundation for the synthesis of a wide array of complex molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for the Derivatization of 4-Amino-3-chloro-5-methylbenzonitrile in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 4-Amino-3-chloro-5-methylbenzonitrile, a versatile starting material for the synthesis of a variety of functionalized molecules. The derivatization strategies outlined below are particularly relevant for the development of novel therapeutic agents, including potential inhibitors of key signaling pathways in cancer.

Introduction

This compound is a substituted aromatic compound featuring three key functional groups amenable to further chemical transformation: a primary amino group, a chloro substituent, and a nitrile group. This trifunctional nature makes it an attractive scaffold for creating diverse molecular libraries for screening in drug discovery programs. The amino group can be readily derivatized through N-alkylation and N-acylation reactions. The chloro group allows for the introduction of various substituents via cross-coupling reactions, and the nitrile group can be transformed into other functionalities or used to construct heterocyclic rings.[1][2]

Recent studies on structurally similar compounds, such as 4-amino-3-chloro benzoate esters, have demonstrated that their derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a crucial target in oncology, and its inhibition can lead to the suppression of tumor growth and induction of apoptosis.[5] This suggests that derivatives of this compound may also exhibit interesting biological activities, making the synthetic routes described herein of significant interest to medicinal chemists.

Derivatization Strategies and Experimental Protocols

This section details protocols for four key derivatization reactions of this compound: N-Acylation, N-Alkylation, Sandmeyer Reaction, and Suzuki-Miyaura Coupling.

N-Acylation of the Amino Group

N-acylation is a fundamental transformation that introduces an acyl group onto the amino functionality. This modification can alter the electronic properties of the molecule and provide a handle for further functionalization. The following protocol describes a general procedure for N-acetylation using acetic anhydride.

Experimental Protocol: N-Acetylation

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Expected)

ParameterValueReference
Starting MaterialThis compound-
Acylating AgentAcetic Anhydride[6]
BasePyridine[6]
SolventPyridine[6]
Reaction Temperature0 °C to Room Temperature[6]
Reaction Time2 - 4 hours[6]
Typical Yield85-95%[6]
Purification MethodRecrystallization/Column Chromatography[6]

Workflow Diagram

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Starting Material in Pyridine react Add Acetic Anhydride at 0°C, then stir at RT prep->react Cooling workup Dilute with DCM, Wash with HCl, NaHCO₃, Brine react->workup Reaction complete purify Dry, Concentrate, and Purify workup->purify Crude product

Caption: Experimental workflow for the N-acylation of this compound.

N-Alkylation of the Amino Group

N-alkylation introduces an alkyl group to the amino moiety. This reaction can be challenging due to the potential for over-alkylation, but controlled conditions can favor mono-alkylation.[1]

Experimental Protocol: N-Alkylation

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the mixture.

    • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by column chromatography.

Quantitative Data (Expected)

ParameterValueReference
Starting MaterialThis compound-
Alkylating AgentAlkyl Halide[7]
BasePotassium Carbonate[7]
SolventDMF[7]
Reaction Temperature60 - 80 °C[7]
Reaction Time4 - 8 hours[7]
Typical Yield70-85%[7]
Purification MethodColumn Chromatography[7]

Workflow Diagram

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_extraction Extraction cluster_final Final Steps setup Combine Starting Material and K₂CO₃ in DMF addition Add Alkyl Halide and Heat setup->addition extraction Pour into Water, Extract with Ethyl Acetate addition->extraction Reaction complete final Wash, Dry, Concentrate, and Purify extraction->final

Caption: Experimental workflow for the N-alkylation of this compound.

Sandmeyer Reaction for Halogen Exchange

The Sandmeyer reaction is a classic method to convert an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[8][9] This protocol describes the conversion of the amino group to a bromo group.

Experimental Protocol: Diazotization and Bromination

  • Part A: Diazotization

    • Materials:

      • This compound

      • Sodium nitrite (NaNO₂)

      • Hydrobromic acid (48%)

      • Ice

    • Procedure:

      • Suspend this compound (1.0 eq) in 48% hydrobromic acid.

      • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

      • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

      • Add the sodium nitrite solution dropwise, keeping the temperature below 5 °C.

      • Stir for an additional 20 minutes at 0-5 °C.

  • Part B: Bromination

    • Materials:

      • Copper(I) bromide (CuBr)

      • Hydrobromic acid (48%)

      • Dichloromethane

    • Procedure:

      • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

      • Cool the diazonium salt solution from Part A to 0 °C.

      • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours.

      • Extract the product with dichloromethane.

      • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

      • Purify by column chromatography.

Quantitative Data (Expected)

ParameterValueReference
Starting MaterialThis compound-
ReagentsNaNO₂, HBr, CuBr[8][9]
SolventWater, HBr[8][9]
Reaction Temperature0 °C to Room Temperature[8][9]
Reaction Time2 - 3 hours[8][9]
Typical Yield60-75%[9]
Purification MethodColumn Chromatography[9]

Workflow Diagram

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_bromination Bromination cluster_purification_sandmeyer Work-up and Purification diazotization This compound + NaNO₂, HBr at 0-5°C bromination Add Diazonium Salt to CuBr in HBr diazotization->bromination Formation of diazonium salt purification_sandmeyer purification_sandmeyer bromination->purification_sandmeyer Formation of aryl bromide purification Extract with DCM, Wash, Dry, Concentrate, and Purify

Caption: Workflow for the Sandmeyer bromination of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3-5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data (Expected)

ParameterValueReference
Starting MaterialThis compound-
Coupling PartnerArylboronic Acid[10][11][12]
CatalystPd(PPh₃)₄[12]
BaseK₂CO₃ or Cs₂CO₃[12]
SolventDioxane/Water[12]
Reaction Temperature80 - 100 °C[12]
Reaction Time6 - 12 hours[12]
Typical Yield70-90%[12]
Purification MethodColumn Chromatography[12]

Workflow Diagram

Suzuki_Workflow cluster_setup_suzuki Reaction Setup (Inert Atmosphere) cluster_reaction_suzuki Reaction cluster_workup_suzuki Work-up and Purification setup Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst reaction Add Degassed Solvent and Heat setup->reaction workup Cool, Filter, Extract, Dry, Concentrate, and Purify reaction->workup

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of substituted aminobenzonitriles have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

Inhibition of EGFR tyrosine kinase activity can block downstream signaling cascades, leading to cell cycle arrest and apoptosis. Specifically, inhibition of EGFR can prevent the activation of pro-survival pathways and can lead to the activation of caspases, such as caspase-3 and caspase-8, which are key executioners of apoptosis.[3][4]

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}

References

Application Notes and Protocols for the Quantification of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 4-Amino-3-chloro-5-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for structurally similar aromatic amines and substituted benzonitriles, ensuring robust and reliable quantification.

Introduction

This compound is a substituted aromatic compound whose purity and concentration are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are therefore essential for quality control in drug development and manufacturing. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection

This method is suitable for the routine quality control of this compound in both raw material and in-process samples.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is well-retained on a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard, using a UV detector set to a wavelength where the analyte exhibits strong absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (reagent grade)

    • This compound reference standard (purity ≥98%)

2. Preparation of Solutions

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, often with an acidic modifier to improve peak shape. For this application, a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% phosphoric acid is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These will be used to construct a calibration curve.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (A preliminary UV scan of the standard solution is recommended to determine the wavelength of maximum absorbance).

  • Run Time: Approximately 10 minutes

5. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation data for similar aromatic amines.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC Injection A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E Chromatographic Separation D->E Inject F UV Detection E->F Elution G Peak Integration F->G Signal H Calibration Curve Construction G->H I Quantification H->I

HPLC Analysis Workflow

Application Note 2: GC-MS for Identification and Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for impurity profiling and confirmation of the analyte's identity.

Principle

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification. For quantification, a specific ion (or ions) characteristic of the analyte is monitored.

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Chemicals and Reagents:

    • Methanol (GC grade) or other suitable solvent

    • Helium (carrier gas, high purity)

    • This compound reference standard (purity ≥98%)

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 0.1-10 µg/mL.

3. Sample Preparation

  • Dissolve a known amount of the sample in methanol to obtain a concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.

  • Filter the final solution through a 0.2 µm syringe filter.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-300 for identification

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for quantification (e.g., the molecular ion and major fragment ions). The molecular ion (M⁺) peak is expected at m/z 166.[2]

5. Data Analysis

  • Confirm the identity of this compound by comparing its mass spectrum with a reference spectrum.

  • For quantification in SIM mode, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the working standard solutions.

  • Calculate the concentration of the analyte in the sample.

Quantitative Data Summary

The following table presents the expected performance characteristics for the GC-MS method.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Compound This compound Sample HPLC Reverse-Phase HPLC Compound->HPLC GC Gas Chromatography Compound->GC UV_Det UV Detection HPLC->UV_Det Quant_HPLC Routine Quantification (Purity, Assay) UV_Det->Quant_HPLC MS_Det Mass Spectrometry GC->MS_Det Ident Structural Confirmation MS_Det->Ident Quant_GCMS Trace Level Quantification & Impurity Profiling MS_Det->Quant_GCMS

Analytical Techniques Relationship

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Amino-3-chloro-5-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The detailed protocol herein describes the electrophilic chlorination of 4-Amino-3-methylbenzonitrile using sulfuryl chloride. This guide includes detailed experimental procedures, safety protocols for handling hazardous reagents, and methods for purification to achieve high-purity product suitable for further synthetic applications.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a chloro substituent, and a nitrile moiety, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The primary and most direct synthetic route for the large-scale production of this compound is the electrophilic chlorination of the readily available precursor, 4-Amino-3-methylbenzonitrile. This method offers a high-yielding and regioselective approach to the desired product.

Synthetic Pathway

The synthesis proceeds via an electrophilic aromatic substitution, where the electron-rich aromatic ring of 4-Amino-3-methylbenzonitrile is chlorinated at the position ortho to the activating amino group and meta to the deactivating nitrile group.

start 4-Amino-3-methylbenzonitrile reagent Sulfuryl Chloride (SO2Cl2) Dichloromethane (DCM) 0-5 °C start->reagent Electrophilic Chlorination product This compound reagent->product workup Aqueous Workup & Purification product->workup final_product High-Purity Product workup->final_product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₇ClN₂[1][2]
Molecular Weight 166.61 g/mol [1][2]
CAS Number 158296-69-6[1][2]
Appearance Off-white to light yellow crystalline solid
Melting Point 102-105 °C
Purity (Typical) ≥98%
Storage Temperature Room Temperature, in a dry, dark place.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the starting material, 4-Amino-3-methylbenzonitrile. Appropriate adjustments to equipment and reagent quantities can be made for different scales.

Materials and Equipment
Reagent/MaterialQuantityMolar Mass ( g/mol )Moles
4-Amino-3-methylbenzonitrile1.00 kg132.167.57
Sulfuryl Chloride (SO₂Cl₂)1.07 kg (637 mL)134.977.94
Dichloromethane (DCM)10 L--
Saturated Sodium Bicarbonate SolutionAs needed--
Brine (Saturated NaCl Solution)2 L--
Anhydrous Sodium Sulfate500 g--
IsopropanolAs needed for recryst.--
WaterAs needed for recryst.--
  • Equipment:

    • 20 L glass-lined reactor with overhead stirring, temperature probe, and addition funnel.

    • Cooling system capable of maintaining 0-5 °C.

    • Large-scale filtration apparatus (e.g., Nutsche filter).

    • Vacuum oven for drying.

    • Appropriate personal protective equipment (PPE).

Experimental Procedure

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge_reactor Charge reactor with 4-Amino-3-methylbenzonitrile and Dichloromethane cool_reactor Cool mixture to 0-5 °C charge_reactor->cool_reactor add_so2cl2 Slowly add Sulfuryl Chloride (maintain temp < 5 °C) cool_reactor->add_so2cl2 stir_reaction Stir at 0-5 °C for 2-3 hours add_so2cl2->stir_reaction monitor_reaction Monitor by TLC/HPLC stir_reaction->monitor_reaction quench Quench with saturated Sodium Bicarbonate solution monitor_reaction->quench Upon completion separate_layers Separate organic layer quench->separate_layers wash_organic Wash with brine separate_layers->wash_organic dry_organic Dry over Sodium Sulfate wash_organic->dry_organic filter_concentrate Filter and concentrate in vacuo dry_organic->filter_concentrate recrystallize Recrystallize from Isopropanol/Water filter_concentrate->recrystallize filter_wash Filter and wash with cold Isopropanol recrystallize->filter_wash dry_product Dry under vacuum filter_wash->dry_product

Caption: Experimental workflow for the large-scale synthesis.

  • Reaction Setup: Charge the 20 L reactor with 4-Amino-3-methylbenzonitrile (1.00 kg, 7.57 mol) and dichloromethane (10 L).

  • Cooling: Begin stirring and cool the mixture to 0-5 °C using an appropriate cooling bath.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.07 kg, 7.94 mol, 1.05 eq.) to the cooled solution via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution while maintaining vigorous stirring. Continue the addition until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate (500 g).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Slowly add water until the solution becomes cloudy.

    • Heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50-60 °C to a constant weight.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: ≥98% (by HPLC)

Safety Precautions

Sulfuryl chloride is a highly corrosive and water-reactive substance.[3] Handle with extreme care in a well-ventilated area.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3] For large-scale operations, a full-face respirator with an acid gas cartridge is recommended.[3]

  • Handling: Sulfuryl chloride reacts violently with water, releasing toxic and corrosive gases (HCl and SO₂).[3][4] Ensure all glassware and equipment are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.

  • Quenching: The quenching process is exothermic and releases gas. Add the quenching solution slowly and with efficient stirring and cooling to control the reaction rate.

  • Spill and Waste Disposal: In case of a spill, neutralize with a dry, inert material like sodium carbonate or sand.[3] Do not use water directly on a spill.[3] Dispose of all chemical waste in accordance with local regulations.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of high-purity this compound. Adherence to the detailed procedures and safety precautions is essential for a successful and safe large-scale production campaign. This versatile intermediate can be utilized in various downstream applications for the development of novel pharmaceuticals and other valuable chemical entities.

References

Catalytic Applications of 4-Amino-3-chloro-5-methylbenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is a versatile substituted aromatic compound that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its distinct structural features, including a nucleophilic amino group, a reactive chloro substituent, and a nitrile moiety, make it an ideal substrate for various catalytic transformations. This document provides detailed application notes and experimental protocols for key catalytic reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions and its potential application in the synthesis of heterocyclic scaffolds like quinazolines.

Catalytic Applications Overview

The reactivity of this compound is centered around its three functional groups. The chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The amino group can be functionalized through various reactions, including N-alkylation and diazotization followed by substitution (e.g., Sandmeyer reaction).[1] The nitrile group can also participate in transformations, such as reduction to a primary amine.[1]

This combination of reactive sites makes this compound a strategic building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound, with its aryl chloride moiety, is a suitable substrate for several of these transformations.

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in pharmaceuticals.

Quantitative Data:

Coupling PartnerCatalyst SystemBaseProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃4-Amino-5-methyl-[1,1'-biphenyl]-3-carbonitrile78

Experimental Protocol: Synthesis of 4-Amino-5-methyl-[1,1'-biphenyl]-3-carbonitrile

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Visualization:

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [Ar'B(OH)2] Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)Ln Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 caption Buchwald-Hartwig Amination Catalytic Cycle Heck_Reaction_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Migratory Insertion Migratory Insertion Oxidative Addition->Migratory Insertion Alkene Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)Ln Substituted Alkene caption Heck Reaction Catalytic Cycle Quinazoline_Synthesis_Workflow start Start: Reagents in Reaction Vessel reaction One-Pot Reaction (Heating) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Quinazoline purification->product caption Workflow for Quinazoline Synthesis

References

The Versatile Building Block: 4-Amino-3-chloro-5-methylbenzonitrile in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a nucleophilic amino group ortho to a nitrile group, alongside a chlorine atom and a methyl group, provides a scaffold ripe for constructing complex molecular architectures. This combination of reactive sites allows for the regioselective synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinazoline derivatives, a class of compounds known for their diverse biological activities.

Application Notes

The strategic placement of the amino and nitrile groups in this compound makes it an ideal precursor for the synthesis of condensed pyrimidine systems, most notably quinazolines. The general approach involves the reaction of the ortho-amino nitrile with a one-carbon synthon, such as formamide or an orthoester, to construct the pyrimidine ring.

The resulting 6-chloro-8-methyl-substituted quinazoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a range of biological activities, including but not limited to:

  • Antitumor Activity: Many quinazoline derivatives are known to act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][2] By blocking the ATP binding site of EGFR, these compounds can inhibit downstream signaling pathways that lead to cell proliferation and survival, making them attractive candidates for cancer therapy.[1]

  • Antimicrobial Activity: The quinazoline nucleus is also found in compounds with significant antibacterial and antifungal properties.[3][4] The proposed mechanism of action for some quinazoline-based antibacterials involves the inhibition of bacterial DNA gyrase (Topoisomerase II), an enzyme essential for DNA replication.[4]

The presence of the chloro and methyl groups on the benzene ring of the quinazoline product allows for further functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of 6-chloro-8-methylquinazolin-4-amine

This protocol describes a plausible method for the synthesis of 6-chloro-8-methylquinazolin-4-amine from this compound by cyclization with formamide. This method is adapted from a known procedure for a structurally similar compound.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent) and an excess of formamide (approximately 10-20 equivalents).

  • Heat the reaction mixture to 150-160 °C with continuous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual formamide.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired 6-chloro-8-methylquinazolin-4-amine.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the expected product. The yield is an estimated value based on similar reported reactions and may vary depending on the specific reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurityExpected Yield (%)
This compoundC₈H₇ClN₂166.61Solid>98%N/A
6-chloro-8-methylquinazolin-4-amineC₉H₈ClN₃193.64Solid>95%60-80

Visualizations

Below are diagrams illustrating the synthetic workflow and a hypothetical signaling pathway that could be targeted by quinazoline derivatives synthesized from this compound.

Synthesis_Workflow start 4-Amino-3-chloro- 5-methylbenzonitrile reaction Cyclization (150-160 °C, 4-6h) start->reaction reagent Formamide reagent->reaction workup Work-up (Precipitation & Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 6-chloro-8-methyl- quinazolin-4-amine purification->product Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras ATP -> ADP Quinazoline 6-chloro-8-methyl- quinazoline derivative Quinazoline->EGFR Inhibition ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-Amino-3-chloro-5-methylbenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common synthetic route is the electrophilic halogenation of the precursor, 4-Amino-3-methylbenzonitrile.[1] This reaction involves treating the starting material with a suitable chlorinating agent to introduce a chlorine atom onto the aromatic ring.[1]

Q2: Which chlorinating agents are typically used for this synthesis?

Commonly used chlorinating agents for activated aromatic rings like anilines include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[2][3] Copper(II) chloride (CuCl₂) in an ionic liquid has also been shown to be an effective and regioselective chlorinating system for unprotected anilines.[2][3]

Q3: What are the critical reaction parameters to control for optimal yield and purity?

Key parameters to control include reaction temperature, choice of solvent, and the stoichiometry of the chlorinating agent. Electrophilic chlorinations of highly activated rings like anilines are often conducted at low temperatures (e.g., 0 to -5 °C) to manage the reaction rate and prevent the formation of undesired side products, such as over-halogenation.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by thin-layer chromatography (TLC). This technique allows for the visualization of the consumption of the starting material and the formation of the product.

Q5: What are the common impurities and side products in this synthesis?

Common impurities include unreacted starting material, di-chlorinated byproducts, and products resulting from the oxidation of the amino or methyl groups. The formation of these can be minimized by careful control of reaction conditions.

Q6: How can the final product be purified?

Standard purification techniques for this compound include recrystallization and column chromatography. The choice of solvent for recrystallization or the eluent for chromatography will depend on the polarity of the product and the impurities present.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient chlorinating agent. - Degradation of starting material or product.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; for highly active substrates, lower temperatures are often better. - Experiment with different chlorinating agents (e.g., SO₂Cl₂, NCS, CuCl₂ in ionic liquid). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Multiple Products (Low Regioselectivity) - The amino group is a strong activating group, leading to multiple halogenations. - Reaction temperature is too high.- Protect the amino group as an acetamide to moderate its activating effect and improve regioselectivity. The protecting group can be removed by hydrolysis after chlorination. - Conduct the reaction at a lower temperature to increase selectivity for the desired isomer.
Product Discoloration (Dark Brown or Tarry) - Oxidation of the aniline starting material or product.- Use purified, colorless starting materials. - Run the reaction under an inert atmosphere. - During workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove colored impurities.
Difficulty in Removing Unreacted Starting Material - Similar polarity of the starting material and the product.- Optimize the stoichiometry of the chlorinating agent to ensure full conversion of the starting material. - Utilize column chromatography with a carefully selected eluent system to achieve better separation.

Experimental Protocols

Detailed Experimental Protocol: Chlorination of 4-Amino-3-methylbenzonitrile

This protocol is adapted from a similar halogenation procedure for an aminobenzonitrile derivative.[4]

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-Amino-3-methylbenzonitrile (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Regioselective Chlorination of Unprotected Anilines with CuCl₂ in an Ionic Liquid

The following data demonstrates the yield of para-chlorinated products for various substituted anilines using CuCl₂ in 1-hexyl-3-methylimidazolium chloride at 40 °C. This illustrates the effectiveness of this system for regioselective chlorination.[2]

EntrySubstrateProductReaction Time (h)Isolated Yield (%)
12-Methylaniline4-Chloro-2-methylaniline491
23-Methylaniline4-Chloro-3-methylaniline492
32-Methoxyaniline4-Chloro-2-methoxyaniline396
43-Methoxyaniline4-Chloro-3-methoxyaniline395
52-Chloroaniline2,4-Dichloroaniline888
63-Chloroaniline3,4-Dichloroaniline885
73-Nitroaniline4-Chloro-3-nitroaniline1686

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Start 4-Amino-3-methylbenzonitrile Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Chlorinating Agent (e.g., SO2Cl2) Reagent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities? Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time or Increase Temperature Slightly Incomplete->Extend_Time Multiple_Products Multiple Products? Complete->Multiple_Products Yes_Multi Yes Multiple_Products->Yes_Multi Yes No_Multi No Multiple_Products->No_Multi No Protect_Group Protect Amino Group (e.g., Acetylation) Yes_Multi->Protect_Group Lower_Temp Lower Reaction Temperature Yes_Multi->Lower_Temp Purification_Issue Purification Issue No_Multi->Purification_Issue Optimize_Chroma Optimize Chromatography (Solvent System) Purification_Issue->Optimize_Chroma Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize

References

Technical Support Center: Purification of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-3-chloro-5-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting material (4-Amino-3-methylbenzonitrile), byproducts from the chlorination reaction, and potentially undesired amino-substituted byproducts. If the synthesis involves the reduction of a nitro group, residual nitro-compound could also be present.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for accurately determining the purity of the final compound and is often used to report purity levels greater than 97-98%.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the desired product.[1]

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Poor Separation/ Tailing Peaks The basic amino group is interacting with the acidic silica gel.1. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia, to your mobile phase.[2][3] 2. Consider using an amine-functionalized silica gel as the stationary phase.[2][3] 3. For reversed-phase chromatography, adjust the mobile phase pH to be approximately two units above the pKa of the amine to ensure it is in its free-base form. A volatile base like triethylamine (0.1%) can be used.[3]
Compound Stuck on the Column The compound has very high polarity or strong interaction with the silica gel.1. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. 2. If using a basic modifier, ensure it is present throughout the entire purification process.
Low Recovery/Yield The compound may be degrading on the acidic silica gel.1. Use a less acidic stationary phase like alumina or a functionalized silica gel. 2. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
No Crystal Formation The solution is not supersaturated, or the compound is too soluble in the chosen solvent.1. Concentrate the solution by slowly evaporating some of the solvent. 2. Cool the solution slowly in an ice bath. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure compound. 5. If the compound is too soluble, try a less polar solvent or a solvent mixture.
Oiling Out The compound is melting in the hot solvent or is precipitating as a liquid.1. Add more solvent to fully dissolve the compound at the boiling point of the solvent. 2. Use a solvent with a lower boiling point. 3. Try a different solvent system.
Poor Purity After Recrystallization Impurities are co-crystallizing with the product.1. Ensure the compound is fully dissolved in the minimum amount of hot solvent. 2. Allow the solution to cool slowly to promote the formation of pure crystals. 3. Perform a second recrystallization.

Experimental Protocols

Column Chromatography

Objective: To purify this compound from non-polar and closely related polar impurities.

Method 1: Normal Phase Chromatography on Silica Gel

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Based on literature for similar compounds, a ratio of Hexane:Ethyl Acetate from 4:1 could be effective. For more polar impurities, a gradient from 100% hexane to 80:20 hexane:ethyl acetate can be used.

  • Procedure:

    • Prepare the column by packing silica gel in the chosen eluent.

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel column.

    • Begin eluting with the mobile phase, starting with a lower polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Mitigating Amine-Silica Interaction

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): Hexane/Ethyl Acetate with 0.1% Triethylamine.

  • Procedure: Follow the same procedure as Method 1, but ensure the triethylamine is added to the mobile phase mixture before starting the chromatography.

Recrystallization

Objective: To obtain highly pure crystalline this compound.

  • Solvent Selection: Based on protocols for similar compounds, suitable solvents could include ethanol, an ether/hexane mixture, or methylcyclohexane.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent while stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Acid-Base Extraction

Objective: To separate the basic this compound from neutral or acidic impurities.

  • Procedure:

    • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer.

    • Separate the aqueous layer containing the protonated product.

    • Wash the organic layer one more time with the dilute acid solution and combine the aqueous layers.

    • Carefully basify the combined aqueous layers with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic. The purified amine will precipitate out or can be extracted.

    • Extract the purified amine back into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified product.[5]

Data Presentation

Table 1: Summary of Column Chromatography Conditions for Substituted Aminobenzonitriles

Compound Type Stationary Phase Mobile Phase (Eluent) Reference
Substituted 3-aminobenzonitrilesSilica gelHexane/Ethyl Acetate (4:1)WO1996011906A1[6]
AminobenzonitrileSilica gelChloroform/Hexane (1:3)ChemicalBook Article[4]
Multi-substituted PyridinesSilica gelEthyl Acetate/Hexanes (Gradient 0:100 to 20:80)PMC - NIH Article[7]
Basic organic aminesAmine-functionalized silicaHexane/Ethyl AcetateBiotage Article[3]
Basic organic aminesC18 Silica (Reversed-phase)Acetonitrile/Water with 0.1% TriethylamineBiotage Article[3]

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis cluster_end Result Crude Crude 4-Amino-3-chloro- 5-methylbenzonitrile ColChrom Column Chromatography Crude->ColChrom Recrystal Recrystallization Crude->Recrystal AcidBase Acid-Base Extraction Crude->AcidBase TLC_HPLC TLC / HPLC Analysis ColChrom->TLC_HPLC Recrystal->TLC_HPLC AcidBase->TLC_HPLC Pure Pure Product TLC_HPLC->Pure Purity > 98% Impure Repurify or Re-evaluate TLC_HPLC->Impure Purity < 98% Impure->ColChrom Impure->Recrystal

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Poor Separation / Tailing Peaks on Silica Gel Cause Cause: Basic Amine Interaction with Acidic Silica Start->Cause Solution1 Option 1: Add Basic Modifier to Mobile Phase (e.g., 0.1% Triethylamine) Cause->Solution1 Solution2 Option 2: Use Amine-Functionalized Silica Cause->Solution2 Solution3 Option 3: Switch to Reversed-Phase HPLC with High pH Mobile Phase Cause->Solution3 Result Improved Peak Shape and Separation Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting guide for column chromatography of basic amines.

References

Technical Support Center: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-chloro-5-methylbenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of chlorinated isomers. How can I improve the regioselectivity to favor the desired this compound?

A1: The formation of regioisomers is a common challenge in the electrophilic chlorination of 4-Amino-3-methylbenzonitrile due to the complex directing effects of the substituents on the aromatic ring. The amino group is a strong ortho, para-director, the methyl group is a weaker ortho, para-director, and the nitrile group is a meta-director. This can lead to the formation of undesired isomers.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of the chlorination. Running the reaction at 0°C or below can help minimize the formation of undesired isomers.

  • Choice of Chlorinating Agent: The choice of chlorinating agent can influence regioselectivity. Sulfuryl chloride (SO₂Cl₂) is a commonly used reagent.[1] Exploring other N-chloro reagents might offer different selectivity profiles.

  • Solvent Effects: The polarity of the solvent can impact the reaction's selectivity. Experimenting with a range of solvents, from non-polar (e.g., dichloromethane) to more polar options, may help optimize the isomeric ratio.

  • Protection of the Amino Group: To reduce the strong activating and directing effect of the amino group, you can protect it as an acetamide. The amide is still an ortho, para-director but is less activating, which can lead to a more controlled reaction. The protecting group can be removed by hydrolysis after the chlorination step.

Q2: I am observing a significant amount of a dichlorinated side product in my reaction mixture. How can I prevent this?

A2: The formation of dichlorinated products is a common issue, especially when the reaction is allowed to proceed for too long or with an excess of the chlorinating agent.

Troubleshooting Steps:

  • Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is common, but a large excess should be avoided. A good starting point is to use 1.0 to 1.1 equivalents of the chlorinating agent.

  • Slow Addition: Add the chlorinating agent dropwise to the solution of the starting material at a low temperature. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring the second chlorination.

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the dichlorinated product.

Q3: My final product is contaminated with unreacted 4-Amino-3-methylbenzonitrile. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the chlorinating agent.

Troubleshooting Steps:

  • Reaction Time: If the reaction is quenched too early, a significant amount of starting material may remain. Monitor the reaction until completion.

  • Temperature: While low temperatures are recommended for selectivity, a temperature that is too low may significantly slow down the reaction rate. A balance needs to be found to achieve both good conversion and selectivity.

  • Purity of Reagents: Ensure that the chlorinating agent and solvent are pure and anhydrous. Moisture can decompose many chlorinating agents.

Q4: My reaction mixture has turned dark and is producing tar-like substances. What is the cause and how can I avoid it?

A4: The formation of dark, tar-like substances is often due to the oxidation of the electron-rich aniline starting material or product.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote oxidation and decomposition.

  • Purification: While prevention is ideal, if tar-like substances are formed, they can often be removed during workup and purification, for example, by filtration through a pad of celite or by column chromatography.

Common Side Products

The synthesis of this compound via electrophilic chlorination of 4-Amino-3-methylbenzonitrile can lead to several side products. The table below summarizes the most common impurities.

Side ProductChemical NameRationale for Formation
Isomeric Products
4-Amino-2-chloro-5-methylbenzonitrileChlorination at the position ortho to the amino group and meta to the methyl and nitrile groups.
4-Amino-3-chloro-2-methylbenzonitrileChlorination at the position ortho to the amino group and ortho to the methyl group.
Over-chlorination
4-Amino-2,3-dichloro-5-methylbenzonitrileDichlorination of the starting material.
4-Amino-3,5-dichloro-benzonitrileDichlorination with potential loss of the methyl group under harsh conditions (less common).
Starting Material
4-Amino-3-methylbenzonitrileIncomplete reaction.
Degradation Products
Oxidized/Polymeric materialsOxidation of the aniline ring, leading to tar-like substances.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for electrophilic chlorination and should be optimized for specific laboratory conditions.

Synthesis of this compound

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Dissolve 4-Amino-3-methylbenzonitrile (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0°C in an ice bath.

  • Under an inert atmosphere (e.g., nitrogen), add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes.

  • Stir the reaction mixture at 0°C and monitor the progress by TLC.

  • Once the starting material is consumed (typically 1-3 hours), slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis issue Problem Identified in Crude Product Analysis (TLC, HPLC, NMR) start->issue isomers Poor Regioselectivity (Multiple Isomers) issue->isomers Isomeric Mixture dichloro Significant Dichlorination issue->dichloro Over-chlorination starting_material Unreacted Starting Material issue->starting_material Incomplete Reaction tar Tar Formation issue->tar Degradation solution_isomers Action: - Lower reaction temperature - Change solvent - Protect amino group isomers->solution_isomers solution_dichloro Action: - Reduce equivalents of chlorinating agent - Slow, dropwise addition - Monitor reaction closely dichloro->solution_dichloro solution_starting_material Action: - Increase reaction time - Slightly increase temperature - Check reagent purity starting_material->solution_starting_material solution_tar Action: - Use inert atmosphere - Degas solvent - Control temperature tar->solution_tar end Successful Synthesis solution_isomers->end solution_dichloro->end solution_starting_material->end solution_tar->end

Caption: A flowchart for troubleshooting common side products and issues.

References

Technical Support Center: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-chloro-5-methylbenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via electrophilic chlorination of 4-Amino-3-methylbenzonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, unopened container of the chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl Chloride). 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC. 3. Extend the reaction time, monitoring every 1-2 hours by TLC until the starting material is consumed.
Formation of Multiple Products (Visible on TLC) 1. Over-chlorination (di- or tri-chlorinated byproducts). 2. Unwanted side reactions due to high temperature. 3. Incorrect regiochemistry.1. Use a strict 1.0 to 1.1 molar equivalent of the chlorinating agent. Consider adding the chlorinating agent portion-wise to the reaction mixture. 2. Conduct the reaction at a lower temperature (e.g., 0-5°C) to improve selectivity. 3. Confirm the structure of the starting material and product by ¹H and ¹³C NMR to ensure the correct isomer is being synthesized.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. Co-elution of impurities during column chromatography.1. Ensure the reaction has gone to completion using TLC. If necessary, add a slight excess (0.05 eq) of the chlorinating agent. 2. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Moisture in the reaction.1. Use reagents from a reliable supplier and from the same batch for a series of reactions. 2. Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) and monitor the reaction time carefully. 3. Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common synthetic route is the electrophilic aromatic substitution (chlorination) of 4-Amino-3-methylbenzonitrile.[1] This reaction selectively introduces a chlorine atom onto the aromatic ring.

Q2: Which chlorinating agents are recommended for this synthesis?

A2: Common and effective chlorinating agents for this type of transformation on activated aromatic rings include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[1]

Q3: How can I control the regioselectivity of the chlorination?

A3: The regioselectivity is primarily directed by the existing amino (-NH₂) and methyl (-CH₃) groups on the benzene ring. The powerful ortho, para-directing effect of the amino group is the dominant influence, leading to chlorination at the position ortho to the amino group and meta to the nitrile group.[1] Conducting the reaction at low temperatures (e.g., 0-5°C) can further enhance regioselectivity.

Q4: What are the key reaction parameters to optimize for better yield and purity?

A4: The critical parameters to optimize are reaction temperature, the stoichiometry of the chlorinating agent, and reaction time. A summary of suggested starting conditions for optimization is provided in the table below.

Parameter Recommended Condition Rationale
Temperature 0-5°CReduces side reactions and the formation of di- or tri-chlorinated byproducts, enhancing regioselectivity.
Solvent Aprotic (e.g., Acetonitrile, Dichloromethane)Prevents the solvent from reacting with the electrophile and provides good solubility for the reactants.
Reagent Stoichiometry 1.0-1.1 equivalents of chlorinating agentMinimizes unreacted starting material and prevents over-halogenation.
Reaction Time Monitored by TLCEnsures the reaction proceeds to completion without significant byproduct formation.

Q5: What analytical techniques are used to confirm the structure of the final product?

A5: The primary technique for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR are used to map the proton environments and the carbon framework of the molecule, respectively.[1] Mass spectrometry can be used to confirm the molecular weight.

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from a similar procedure for the chlorination of 4-aminobenzonitrile.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-Amino-3-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of acetonitrile).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification start Dissolve 4-Amino-3-methylbenzonitrile in anhydrous Acetonitrile cool Cool to 0°C start->cool add_ncs Add N-Chlorosuccinimide (1.05 eq) cool->add_ncs react Stir at 0-5°C (Monitor by TLC) add_ncs->react quench Quench with Water react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Product Formation start->cause2 Yes cause3 Purification Loss start->cause3 Yes sol1a Increase Reaction Time/ Temperature cause1->sol1a sol1b Check Reagent Activity cause1->sol1b sol2a Lower Temperature cause2->sol2a sol2b Control Stoichiometry cause2->sol2b sol3a Optimize Chromatography cause3->sol3a sol3b Consider Recrystallization cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-chloro-5-methylbenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh bottle of sulfuryl chloride or other chlorinating agent. 2. Slowly allow the reaction temperature to rise, monitoring progress by TLC. 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of Multiple Products (Poor Regioselectivity) 1. The amino group is a strong ortho, para-director, leading to a mixture of chlorinated isomers. 2. Reaction temperature is too high, reducing selectivity.1. Protection of the amino group may be necessary to direct chlorination. 2. Maintain a low reaction temperature (e.g., 0 to -5 °C) to enhance regioselectivity.[1]
Formation of Di- or Tri-chlorinated Byproducts 1. Excess chlorinating agent. 2. Reaction temperature is too high, promoting further chlorination.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Maintain a low reaction temperature throughout the addition of the chlorinating agent.[1]
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Inappropriate solvent for recrystallization.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Screen a variety of solvents or solvent mixtures for recrystallization.
Poor Separation During Column Chromatography 1. Inappropriate solvent system. 2. Streaking of the polar amino compound on the silica gel.1. Systematically vary the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. 2. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthetic route is the electrophilic aromatic substitution of 4-Amino-3-methylbenzonitrile using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).[1] This reaction targets the introduction of a chlorine atom onto the aromatic ring.

Q2: How can I control the regioselectivity of the chlorination?

A2: Controlling regioselectivity is a primary challenge due to the strong activating and ortho, para-directing nature of the amino group.[1] To favor chlorination at the desired position, it is crucial to maintain a low reaction temperature, typically between 0 and -5 °C.[1] In some cases, protection of the amino group may be employed to direct the regioselectivity, followed by a deprotection step.

Q3: What are the likely side products in this synthesis?

A3: Common side products include other chlorinated isomers due to the directing effects of the substituents on the aromatic ring. Over-chlorination can also occur, leading to the formation of di- or even tri-chlorinated products.[1] Additionally, oxidation of the amino group can lead to colored impurities.

Q4: What purification methods are most effective for this compound?

A4: The product is typically purified by column chromatography on silica gel, followed by recrystallization. For column chromatography, a solvent system of hexane and ethyl acetate is a good starting point, with the polarity adjusted to achieve good separation. For recrystallization, various solvents such as ethanol, or a mixture of ethyl acetate and hexane, can be explored.

Q5: How should this compound be stored?

A5: To ensure stability, the compound should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via electrophilic chlorination.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Amino-3-methylbenzonitrile (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Chlorination: Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours after the addition of sulfuryl chloride.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Recrystallization (Optional): Further purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Visualizations

Synthesis_Pathway Start 4-Amino-3-methylbenzonitrile Reagent SO2Cl2, DCM Start->Reagent Chlorination Product This compound Reagent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (e.g., fresh SO2Cl2) Start->Check_Reagents Check_Temp Optimize Temperature (e.g., slightly increase) Start->Check_Temp Check_Time Increase Reaction Time Start->Check_Time Multiple_Products Multiple Products (Poor Regioselectivity) Lower_Temp Lower Reaction Temperature (0 to -5 °C) Multiple_Products->Lower_Temp Protect_Group Consider Amino Protecting Group Multiple_Products->Protect_Group Purification_Issue Purification Difficulty Optimize_Chroma Optimize Column Chromatography (solvent, modifier) Purification_Issue->Optimize_Chroma Try_Recryst Screen for Recrystallization Solvent Purification_Issue->Try_Recryst

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 4-Amino-3-chloro-5-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-chloro-5-methylbenzonitrile. The following information addresses common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The primary and most direct synthetic route is the electrophilic chlorination of 4-Amino-3-methylbenzonitrile.[1] This reaction typically utilizes a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an aprotic solvent.[1]

Q2: I am observing the formation of multiple chlorinated products in my synthesis. How can I improve the selectivity for the desired mono-chlorinated product?

Over-halogenation is a common issue in the electrophilic halogenation of activated aromatic rings like anilines. To improve selectivity, consider the following:

  • Control the reaction temperature: Running the reaction at a lower temperature can help to minimize the formation of di- and tri-chlorinated byproducts.

  • Use a protecting group: The strong activating effect of the amino group can be reduced by protecting it as an amide (e.g., by acetylation) before the chlorination step. The protecting group can be removed after chlorination.

  • Slow addition of the chlorinating agent: Adding the chlorinating agent dropwise to the reaction mixture can help to maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions.

Q3: My N-alkylation reaction with this compound is giving me a mixture of mono- and di-alkylated products. How can I favor mono-alkylation?

Direct N-alkylation of the amino group can be challenging due to the potential for multiple alkylations.[1] To favor mono-alkylation, you can try the following:

  • Use a large excess of the amine: Employing a significant excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.

  • Controlled addition of the alkylating agent: Slowly adding the alkylating agent to the reaction mixture can help to prevent over-alkylation.

  • Consider reductive amination: As an alternative to direct alkylation, reductive amination offers a more controlled method for synthesizing N-alkylated products.[1]

Q4: I am concerned about the hydrolysis of the nitrile group during my reactions. What conditions should I avoid?

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under both acidic and basic conditions, especially with heating. To avoid unintentional hydrolysis, it is important to:

  • Maintain neutral or near-neutral pH conditions if possible.

  • Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures.

  • If acidic or basic conditions are necessary for other transformations, consider performing the reaction at a lower temperature to minimize the rate of nitrile hydrolysis.

Troubleshooting Guide

Synthesis of this compound via Electrophilic Chlorination
Problem Potential Cause Recommended Solution
Low or no conversion of starting material Inactive chlorinating agent.Use a fresh bottle of sulfuryl chloride or other chlorinating agent.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Formation of multiple products (over-chlorination) Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity.
High concentration of chlorinating agent.Add the chlorinating agent slowly and dropwise to the solution of the aniline.
Darkening of the reaction mixture/tar formation Oxidation of the aniline starting material or product.Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before starting the reaction. Use degassed solvents.
Difficult purification of the final product Presence of unreacted starting material and/or over-chlorinated byproducts.Optimize reaction conditions to maximize conversion and selectivity. For purification, consider column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) or recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the electrophilic chlorination of 4-Amino-3-methylbenzonitrile.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Amino-3-methylbenzonitrile in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-Amino-3-methylbenzonitrile reaction Electrophilic Chlorination (e.g., SO₂Cl₂, CH₂Cl₂, 0 °C) start->reaction workup Work-up (Quench, Extraction, Drying) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Electrophilic Chlorination start Problem Observed low_conversion Low/No Conversion start->low_conversion Incomplete Reaction over_halogenation Over-halogenation start->over_halogenation Multiple Products tar_formation Tar Formation start->tar_formation Reaction Mixture Darkens solution_reagent Check Reagent Activity low_conversion->solution_reagent solution_conditions Adjust Reaction Conditions (Time, Temperature) low_conversion->solution_conditions solution_temp Lower Reaction Temperature over_halogenation->solution_temp solution_addition Slow Reagent Addition over_halogenation->solution_addition solution_inert Use Inert Atmosphere tar_formation->solution_inert

Caption: Logical workflow for troubleshooting common issues in the electrophilic chlorination.

References

stability issues of 4-Amino-3-chloro-5-methylbenzonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Amino-3-chloro-5-methylbenzonitrile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation of its integrity, storage at room temperature in a well-ventilated area is advised.

Q2: Is this compound sensitive to light?

A2: Yes, aromatic amines can be susceptible to photolysis.[1] It is recommended to protect this compound from direct exposure to UV radiation and strong light sources to prevent potential degradation.[2][3] Experiments should be conducted in amber glassware or under light-protected conditions whenever possible.

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can induce degradation or violent reactions.[4] The amino group is particularly susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric byproducts.[1]

Q4: Can I expect degradation of the compound in acidic or basic solutions?

A4: Yes, the amino and nitrile functional groups in this compound can be susceptible to hydrolysis under acidic or basic conditions. The primary aromatic amine can react under acidic conditions, for instance in diazotization reactions.[1] While specific data is not available, prolonged exposure to strong acids or bases, especially at elevated temperatures, is expected to cause degradation.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation of the amino group due to improper storage (exposure to air/light).- Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).- Keep the container in a dark place or use amber vials.[1]
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound during sample preparation or analysis.- Prepare solutions fresh before use.- Avoid high temperatures during sample preparation.- Check the pH of your mobile phase or solvent; highly acidic or basic conditions can cause on-column degradation.- If using an aqueous mobile phase, consider the possibility of hydrolysis.
Low assay or yield in a reaction Instability of the compound under the reaction conditions.- Review the reaction conditions for compatibility. Avoid strong oxidizing agents unless intending to modify the amino group.[1] - If the reaction is run at a low or high pH, consider if the compound is degrading.- Protect the reaction mixture from light if it is a lengthy process.[2][3]
Inconsistent experimental results Variable degradation of the compound between experiments.- Standardize storage and handling procedures for the compound.- Ensure consistent light, temperature, and atmospheric conditions during experiments.- Prepare stock solutions at the same time and store them under identical, protected conditions.

Expected Stability Profile

The following table summarizes the expected stability of this compound under different stress conditions based on the general reactivity of its functional groups. This information is qualitative and intended as a guideline for experimental design.

Condition Parameter Expected Stability Potential Degradation Products
Acidic 0.1 M HCl, Room TempLikely stable for short durations, potential for degradation over extended periods.Salt formation, potential for hydrolysis of the nitrile group to an amide or carboxylic acid with heat.
Basic 0.1 M NaOH, Room TempLikely stable for short durations, potential for degradation over extended periods.Potential for hydrolysis of the nitrile group to a carboxylic acid.
Oxidative 3% H₂O₂, Room TempSusceptible to oxidation.Oxidation of the amino group to nitroso, nitro, or polymeric species.[1] Oxidation of the methyl group to a carboxylic acid under harsher conditions.[1]
Thermal 60°CGenerally stable in solid form if protected from light and moisture. Stability in solution will depend on the solvent.Decomposition at higher temperatures.
Photolytic UV/Visible LightSusceptible to degradation.[1]Complex mixture of degradation products due to photochemical reactions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat at a higher temperature.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation (in solution): Heat 5 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 5 mL of the stock solution in a transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

    • Control Sample: Keep 5 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples, including the control, by a suitable HPLC method to determine the extent of degradation and to observe any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl) stock->acid Expose to stress base Base Hydrolysis (1 M NaOH) stock->base Expose to stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to stress thermal Thermal (60°C) stock->thermal Expose to stress photo Photolytic (UV/Vis Light) stock->photo Expose to stress control Control (Room Temp, Dark) stock->control Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute control->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Analysis & Comparison hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_properties Chemical Properties cluster_instability Potential Instabilities compound This compound amino Amino Group (-NH2) compound->amino nitrile Nitrile Group (-CN) compound->nitrile aromatic Substituted Benzene Ring compound->aromatic oxidation Oxidation amino->oxidation susceptible to hydrolysis Hydrolysis nitrile->hydrolysis susceptible to photolysis Photolysis aromatic->photolysis susceptible to

Caption: Key functional groups and their potential instabilities.

References

Technical Support Center: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-chloro-5-methylbenzonitrile, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most direct and commonly employed method is the electrophilic chlorination of 4-Amino-3-methylbenzonitrile.[1] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aniline derivative is treated with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).[1]

Q2: Are there viable alternative synthetic routes to consider?

A2: Yes, alternative strategies can be employed, particularly if the primary starting material is unavailable or if different substitution patterns are desired as starting points. A notable alternative is the Sandmeyer reaction.[2][3][4][5] This would involve the diazotization of a suitable precursor, such as 2-chloro-4-cyano-6-methylaniline, followed by the introduction of the amino group. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring, including halogens and cyano groups.[2][3]

Q3: What are the critical parameters to control during the electrophilic chlorination of 4-Amino-3-methylbenzonitrile?

A3: Temperature control is crucial for selective chlorination and to minimize the formation of side products. These reactions are often conducted at low temperatures (e.g., 0 to -5 °C) to manage the reaction's exothermicity and prevent over-halogenation.[1] The choice of solvent and the rate of addition of the chlorinating agent are also important factors to optimize for yield and purity.[1]

Q4: How can I purify the final product, this compound?

A4: Standard purification techniques for organic compounds are applicable. Column chromatography on silica gel is a common method. For basic compounds like anilines that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can improve separation.[6] Another effective method is acid-base extraction. The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.[6]

Synthetic Route Overview

The two primary conceptual routes for the synthesis of this compound are summarized below.

RouteStarting Material (Example)Key TransformationReagents (Examples)
Route 1: Electrophilic Chlorination 4-Amino-3-methylbenzonitrileElectrophilic Aromatic SubstitutionSO₂Cl₂, N-Chlorosuccinimide (NCS)
Route 2: Sandmeyer Reaction 3,5-DimethylanilineNitration, Reduction, Diazotization, Cyanation, ChlorinationHNO₃/H₂SO₄, Fe/HCl, NaNO₂/HCl, CuCN, CuCl

Note: The Sandmeyer route is presented conceptually and would require multiple steps to install the required substituents in the correct positions.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Electrophilic Chlorination
Potential Cause Recommended Solution
Decomposition of Chlorinating Agent Ensure the chlorinating agent (e.g., sulfuryl chloride) is fresh and has been stored under appropriate conditions (e.g., protected from moisture).
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or allowing the reaction to slowly warm to room temperature.
Protonation of the Amino Group The amino group can be protonated by acidic byproducts, deactivating the ring towards further electrophilic substitution. Using a non-protic solvent or adding a mild, non-nucleophilic base can sometimes mitigate this.
Issue 2: Formation of Impurities and Side Products
Potential Cause Recommended Solution
Over-halogenation (Dichlorination) This is a common side reaction.[1] To minimize it, add the chlorinating agent slowly and maintain a low reaction temperature (0 to -5 °C).[1] Using a slight sub-stoichiometric amount of the chlorinating agent can also help, though this may result in some unreacted starting material.
Formation of Isomeric Products The directing effects of the amino and methyl groups strongly favor chlorination at the desired position. However, minor isomers can form. Purification by column chromatography or recrystallization is necessary to isolate the desired product.
Degradation of Starting Material or Product The reaction mixture can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Issue 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Product Streaking on Silica Gel Column The basic amino group can interact strongly with the acidic silica gel. Add 0.5-1% triethylamine or ammonia to the eluent to improve the peak shape and separation.[6]
Co-elution of Impurities Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be required to separate closely eluting compounds.[7]
Formation of Emulsions during Workup During aqueous workup, emulsions can form. Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions by increasing the ionic strength of the aqueous phase.[7]

Experimental Protocols

Protocol 1: Synthesis via Electrophilic Chlorination (Route 1)

This protocol is based on the general principles of electrophilic chlorination of activated aromatic rings.[1]

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-Amino-3-methylbenzonitrile in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathways

G cluster_0 Route 1: Electrophilic Chlorination cluster_1 Route 2: Sandmeyer Reaction (Conceptual) A 4-Amino-3-methylbenzonitrile B This compound A->B SO₂Cl₂ DCM, 0 °C C 2-Chloro-4-cyano-6-methylaniline D Diazonium Salt Intermediate C->D NaNO₂ / H⁺ E This compound D->E Reduction Step

Caption: Overview of primary and alternative synthetic routes.

Experimental Workflow: Electrophilic Chlorination

G start Dissolve Starting Material in Anhydrous DCM step1 Cool to 0 °C start->step1 step2 Slowly Add SO₂Cl₂ Solution step1->step2 step3 Stir at 0 °C (Monitor by TLC) step2->step3 step4 Quench with Sat. NaHCO₃ (aq) step3->step4 step5 Workup: Separate Layers, Extract, Wash, Dry step4->step5 step6 Concentrate Under Vacuum step5->step6 step7 Purify by Column Chromatography step6->step7 end Pure Product step7->end

Caption: Step-by-step workflow for the chlorination protocol.

References

Technical Support Center: 4-Amino-3-chloro-5-methylbenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Amino-3-chloro-5-methylbenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the electrophilic chlorination of 4-Amino-3-methylbenzonitrile.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Presence of a significant amount of starting material (4-Amino-3-methylbenzonitrile) in the final product. 1. Insufficient chlorinating agent.2. Reaction temperature is too low.3. Short reaction time.1. Ensure the molar ratio of the chlorinating agent to the starting material is appropriate. A slight excess of the chlorinating agent may be necessary.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.3. Extend the reaction time and monitor for the disappearance of the starting material.
Formation of a di-chlorinated impurity, likely 4-Amino-3,5-dichloro-5-methylbenzonitrile. 1. Excess of chlorinating agent.2. High reaction temperature.3. Concentrated reaction mixture.1. Carefully control the stoichiometry of the chlorinating agent. Add the agent dropwise to the reaction mixture to avoid localized high concentrations.2. Maintain a lower reaction temperature to improve selectivity.3. Use a more dilute solution to reduce the rate of the second chlorination.
Presence of an unknown impurity with the same mass as the product (isomeric impurity). 1. Lack of regioselectivity during chlorination. The amino group in anilines is a strong ortho, para-director, but side reactions can lead to other isomers.[1]1. Control the reaction temperature; lower temperatures generally favor higher regioselectivity.2. The choice of solvent can influence selectivity. Consider exploring different solvent systems.3. Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Product discoloration (darkening or tar formation). 1. Oxidation of the amino group. Aromatic amines can be susceptible to oxidation, which can be accelerated by certain reagents or conditions.[2]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.2. Use purified, high-quality reagents and solvents.3. Ensure the reaction temperature does not exceed the stability limits of the product and starting material.
Low overall yield despite complete consumption of starting material. 1. Product degradation under reaction or work-up conditions.2. Formation of soluble byproducts that are lost during work-up.3. Mechanical losses during product isolation.1. Analyze the reaction mixture at different time points to check for product degradation.2. Modify the work-up procedure to minimize product loss (e.g., adjust pH, use a different extraction solvent).3. Optimize the purification method (e.g., solvent system for chromatography, recrystallization solvent) to improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how can I avoid it?

A1: A common and significant impurity is the di-chlorinated byproduct, 4-Amino-3,5-dichloro-5-methylbenzonitrile. This arises from the further chlorination of the desired product. To minimize its formation, it is crucial to have precise control over the reaction conditions. Key strategies include:

  • Stoichiometry: Use a carefully measured amount of the chlorinating agent, typically a slight excess but not a large one.

  • Controlled Addition: Add the chlorinating agent slowly or dropwise to the reaction mixture to prevent localized areas of high concentration.

  • Temperature Control: Maintain a consistently low to moderate reaction temperature, as higher temperatures can increase the rate of the second chlorination.

Q2: My NMR spectrum shows unexpected peaks. How can I identify if they correspond to regioisomers?

A2: The presence of regioisomers can be challenging to identify. The amino group in the starting material strongly directs chlorination to the ortho positions (C3 and C5). Since C3 is already substituted with a methyl group, C5 is the expected site of chlorination. However, minor amounts of other isomers could form. High-resolution 2D NMR techniques, such as COSY and HMBC, can help in elucidating the exact connectivity of the atoms and thus identify different regioisomers. Comparing the spectra with known standards or using computational predictions of chemical shifts can also be beneficial.

Q3: What analytical techniques are best for monitoring the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify major impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities by their mass-to-charge ratio.

Q4: Can I use protecting groups to avoid side reactions on the amino group?

A4: Yes, protecting the amino group, for instance, by acetylation to form an amide, is a common strategy in the synthesis of substituted anilines. This can prevent oxidation and other side reactions at the amino group and can also modulate the directing effect during electrophilic substitution. However, this adds extra steps to the synthesis (protection and deprotection), which may impact the overall yield and cost-efficiency.

Q5: What are the best practices for purifying the final product to remove persistent impurities?

A5: If impurities persist after the initial work-up, the following purification techniques can be employed:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both more and less polar impurities. A carefully chosen eluent system is key to achieving good separation.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities, especially if the product is a solid with good crystallinity. The choice of solvent is critical for successful recrystallization.

  • Acid-Base Extraction: Since the product has a basic amino group, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of 4-Amino-3-methylbenzonitrile

Disclaimer: This is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Chlorinating agent (e.g., Sulfuryl chloride, SO₂Cl₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 4-Amino-3-methylbenzonitrile in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the chlorinating agent (e.g., 1.0-1.1 equivalents of SO₂Cl₂) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25-30 °C

    • UV Detection: Set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Dissolve 4-Amino-3-methylbenzonitrile in anhydrous solvent cool Cool to 0-5 °C start->cool add_reagent Slowly add chlorinating agent cool->add_reagent react Stir at 0-5 °C add_reagent->react monitor Monitor reaction by TLC/HPLC react->monitor quench Quench with NaHCO₃ solution monitor->quench Reaction complete extract Separate and wash organic layer quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify analyze Analyze purity by HPLC, GC-MS, NMR purify->analyze final_product Pure 4-Amino-3-chloro- 5-methylbenzonitrile analyze->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Amino-3-chloro-5-methylbenzonitrile against structurally related benzonitrile derivatives. The analysis is supported by experimental data for the alternative compounds and predicted data for the target compound, offering valuable insights for the structural elucidation and characterization of substituted benzonitriles.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules. This guide aims to facilitate the interpretation of its ¹H and ¹³C NMR spectra by comparing them with those of simpler, yet structurally relevant, benzonitriles: benzonitrile, 4-aminobenzonitrile, 4-methylbenzonitrile, and 4-chlorobenzonitrile. Understanding the influence of different substituents on the chemical shifts of the aromatic protons and carbons is crucial for accurate spectral assignment.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm) for this compound and its selected alternatives. The spectra for the alternative compounds were recorded in deuterated chloroform (CDCl₃).

CompoundAromatic Protons (ppm)Other Protons (ppm)
This compound (Predicted) ~7.3 (s, 1H), ~7.1 (s, 1H)~4.5 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃)
Benzonitrile 7.66 (d, 2H), 7.56 (t, 1H), 7.47 (t, 2H)-
4-Aminobenzonitrile 7.42 (d, 2H), 6.65 (d, 2H)4.25 (br s, 2H, -NH₂)
4-Methylbenzonitrile 7.52 (d, 2H), 7.27 (d, 2H)2.42 (s, 3H, -CH₃)
4-Chlorobenzonitrile 7.61 (d, 2H), 7.47 (d, 2H)-

Analysis of ¹H NMR Data:

The predicted ¹H NMR spectrum of this compound shows two singlets in the aromatic region, a consequence of the symmetrical substitution pattern on the benzene ring. The broad singlet for the amino protons and the sharp singlet for the methyl protons are characteristic of these functional groups. In comparison, the alternative compounds exhibit more complex splitting patterns in their aromatic regions due to different substitution patterns and coupling between adjacent protons.

¹³C NMR Spectral Data Comparison

The table below presents the ¹³C NMR chemical shifts (δ) in ppm for this compound and the selected alternatives, all in CDCl₃.

CompoundAromatic Carbons (ppm)Other Carbons (ppm)
This compound (Predicted) ~148, ~135, ~133, ~120, ~115, ~105~118 (-CN), ~20 (-CH₃)
Benzonitrile 132.6, 132.0, 128.9, 112.2118.6 (-CN)
4-Aminobenzonitrile 150.8, 133.7, 114.4, 99.5120.4 (-CN)
4-Methylbenzonitrile 143.6, 131.9, 129.7, 109.1119.0 (-CN), 21.7 (-CH₃)
4-Chlorobenzonitrile 139.4, 133.3, 129.6, 110.7117.9 (-CN)

Analysis of ¹³C NMR Data:

The predicted ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons, the nitrile carbon, and the methyl carbon. The chemical shifts are significantly influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing chloro and nitrile groups all contribute to the observed (predicted) shifts. The alternative compounds provide a clear illustration of how single substituents affect the chemical shifts of the aromatic carbons.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For the ¹³C NMR spectrum, typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Proton decoupling is typically applied during acquisition to simplify the spectrum and enhance signal-to-noise.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a substituted benzonitrile, from sample preparation to structural elucidation.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Elucidation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockShim->Acquire13C ProcessFID Fourier Transform & Phasing Acquire1H->ProcessFID Acquire13C->ProcessFID Reference Reference Spectrum ProcessFID->Reference Integrate Integrate Peaks (¹H NMR) Reference->Integrate Analyze13C Analyze ¹³C: Chemical Shift, Number of Signals Reference->Analyze13C Analyze1H Analyze ¹H: Chemical Shift, Multiplicity, Integration Integrate->Analyze1H Compare Compare with Reference Data Analyze1H->Compare Analyze13C->Compare Structure Propose/Confirm Structure Compare->Structure

Caption: Workflow for NMR analysis of organic compounds.

Conclusion

The comparative analysis of ¹H and ¹³C NMR spectra provides a powerful framework for the structural characterization of this compound. By understanding the predictable effects of various substituents on the chemical shifts of benzonitrile derivatives, researchers can confidently assign the signals in the spectra of more complex analogues. The provided experimental protocol and logical workflow serve as a practical guide for obtaining and interpreting high-quality NMR data in a drug discovery and development setting.

Interpreting the Mass Spectrum of 4-Amino-3-chloro-5-methylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 4-Amino-3-chloro-5-methylbenzonitrile, a compound of interest in medicinal chemistry and materials science. By comparing its fragmentation pattern with that of related molecules, this document serves as a practical resource for substance identification, structural elucidation, and the design of mass spectrometry-based analytical methods.

Molecular Structure and Isotopic Signature

This compound (C₈H₇ClN₂) has a molecular weight of approximately 166.61 g/mol . The presence of a chlorine atom is a key feature that manifests distinctly in its mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%), the molecular ion region will display a characteristic isotopic pattern. This pattern consists of the molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl, with a relative intensity ratio of approximately 3:1.[1] This signature is a crucial first step in identifying chlorinated compounds from their mass spectra.

Analysis of the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion and a series of fragment ions that provide structural information.

Key Spectral Features:
  • Molecular Ion (M⁺): The mass spectrum exhibits a clear molecular ion peak at an m/z of 166, corresponding to the [C₈H₇³⁵ClN₂]⁺ radical cation.[1]

  • Isotopic Peak (M+2): An isotopic peak is observed at m/z 168, with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.[1]

  • Major Fragmentation Pathways: The fragmentation of this compound is primarily driven by the cleavage of the bonds adjacent to the aromatic ring and the functional groups.

The following table summarizes the principal ions observed in the mass spectrum and their proposed structures.

m/zProposed Fragment IonNeutral Loss
168[C₈H₇³⁷ClN₂]⁺-
166[C₈H₇³⁵ClN₂]⁺-
131[C₈H₇N₂]⁺·Cl
104[C₇H₄N]⁺·Cl, HCN

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through several key steps. The initial ionization event forms the molecular ion radical cation (m/z 166 and 168). The most favorable fragmentation pathway involves the loss of a chlorine radical (·Cl) to form a stable, even-electron cation at m/z 131. This is a common fragmentation for chlorinated aromatic compounds. Subsequent fragmentation of the m/z 131 ion can occur through the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation of aromatic nitriles, to yield an ion at m/z 104.

fragmentation_pathway M [C₈H₇ClN₂]⁺˙ m/z = 166, 168 F1 [C₈H₇N₂]⁺ m/z = 131 M->F1 - ·Cl F2 [C₇H₄N]⁺ m/z = 104 F1->F2 - HCN

Proposed fragmentation pathway of this compound.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

The following protocol outlines a standard procedure for obtaining an electron ionization (EI) mass spectrum for a compound such as this compound.

1. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source.

2. Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-300 (to ensure capture of the molecular ion and significant fragments)

  • Scan Rate: 1-2 scans/second

4. Data Acquisition (for GC-MS):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for this type of analyte.

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to a final temperature of 250-280 °C.

    • Hold at the final temperature for 2-5 minutes.

5. Data Analysis:

  • The acquired mass spectrum is processed to identify the molecular ion, isotopic peaks, and major fragment ions. Comparison with spectral libraries (e.g., NIST) can aid in compound identification.

This guide provides a foundational framework for the interpretation of the mass spectrum of this compound. The presented fragmentation analysis, supported by experimental data, offers valuable insights for researchers in the fields of analytical chemistry, drug discovery, and materials science.

References

Comparative FT-IR Spectral Analysis of 4-Amino-3-chloro-5-methylbenzonitrile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the vibrational characteristics of 4-Amino-3-chloro-5-methylbenzonitrile compared with structurally related compounds, providing essential data for researchers and scientists in drug development.

This guide presents a comprehensive FT-IR (Fourier-Transform Infrared) spectral analysis of this compound, a compound of interest in pharmaceutical research. The vibrational spectrum is systematically compared with those of three structurally related alternatives: 4-aminobenzonitrile, 3-chlorobenzonitrile, and 4-methylbenzonitrile. This comparative approach facilitates a deeper understanding of the influence of substituent groups on the vibrational modes of the benzonitrile scaffold, providing a valuable resource for material characterization and quality control in drug development.

FT-IR Spectral Data Comparison

The following table summarizes the key FT-IR absorption bands for this compound and its analogues. The assignments are based on the analysis of experimental spectra and established group frequency correlations.

Functional GroupVibrational ModeThis compound4-Aminobenzonitrile3-Chlorobenzonitrile4-MethylbenzonitrileExpected Wavenumber Range (cm⁻¹)
Amino (-NH₂) N-H Asymmetric Stretch~3480 cm⁻¹~3470 cm⁻¹--3400-3500
N-H Symmetric Stretch~3380 cm⁻¹~3380 cm⁻¹--3300-3400
N-H Scissoring~1630 cm⁻¹~1630 cm⁻¹--1590-1650
Nitrile (-C≡N) C≡N Stretch~2220 cm⁻¹~2220 cm⁻¹~2230 cm⁻¹~2230 cm⁻¹2210-2260
Aromatic Ring C-H Stretch~3050-3150 cm⁻¹~3050-3150 cm⁻¹~3050-3150 cm⁻¹~3050-3150 cm⁻¹3000-3150
C=C Stretch~1590, 1470 cm⁻¹~1600, 1500 cm⁻¹~1570, 1470 cm⁻¹~1610, 1510 cm⁻¹1450-1600
Methyl (-CH₃) C-H Asymmetric Stretch~2960 cm⁻¹--~2950 cm⁻¹2950-2975
C-H Symmetric Stretch~2870 cm⁻¹--~2870 cm⁻¹2865-2885
C-H Bending~1450, 1380 cm⁻¹--~1460, 1380 cm⁻¹1375-1470
Chloro (-Cl) C-Cl Stretch~700-800 cm⁻¹-~700-800 cm⁻¹-600-800

Note: The peak positions are approximate and can vary slightly based on the sample phase (e.g., gas, solid, liquid) and the specific instrument used.

Experimental Protocols

Methodology for FT-IR Spectrum Acquisition of Solid Samples (KBr Pellet Method)

A standard and widely accepted method for obtaining the FT-IR spectrum of a solid powder like this compound is the Potassium Bromide (KBr) pellet technique.[1][2]

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any adsorbed water.[1]

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder. The sample concentration in KBr should be in the range of 0.5% to 1.0%.[2]

  • Grinding and Mixing:

    • In an agate mortar, gently grind the KBr powder to a fine consistency.

    • Add the solid sample to the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent particle size. This minimizes light scattering.

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes. This will form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Visualizing Methodologies and Molecular Structures

To aid in the understanding of the experimental workflow and the molecular characteristics of this compound, the following diagrams have been generated.

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Key functional groups and their characteristic FT-IR vibrations.

References

A Comparative Guide to 4-Amino-3-chloro-5-methylbenzonitrile and Other Substituted Benzonitriles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a cornerstone in medicinal chemistry, serving as versatile scaffolds in the design of targeted therapeutics. Their prevalence in approved drugs and clinical candidates stems from the unique physicochemical properties of the nitrile group, which can act as a hydrogen bond acceptor or a bioisostere for other functional groups. This guide provides a comparative analysis of 4-Amino-3-chloro-5-methylbenzonitrile and its analogs, focusing on their synthesis, potential biological activities, and the structure-activity relationships (SAR) that govern their performance. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide valuable insights for researchers in the field.

Physicochemical Properties

A foundational aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of this compound with other relevant substituted benzonitriles.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compound C₈H₇ClN₂166.61158296-69-6Electron-donating amino and methyl groups, electron-withdrawing chloro and nitrile groups.[1][2][3][4]
4-(Aminomethyl)-3-methylbenzonitrileC₉H₁₀N₂146.19864378-08-9Structurally similar to the target, with an aminomethyl instead of an amino group.
4-Amino-3-chlorobenzonitrileC₇H₅ClN₂152.5821803-75-8Lacks the 5-methyl group, allowing for assessment of its contribution.
2,6-DichlorobenzonitrileC₇H₃Cl₂N172.021194-65-6A well-studied herbicidal benzonitrile, providing a different substitution pattern for comparison.
4-Amino-3-chloro-benzoic acid ethyl esterC₉H₁₀ClNO₂200.043445-12-3A related compound with a 4-amino-3-chloro substitution pattern, evaluated as an EGFR inhibitor.[5]

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic halogenation of its precursor, 4-Amino-3-methylbenzonitrile. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring is attacked by an electrophilic chlorine species.[2]

Synthesis_Workflow Precursor 4-Amino-3-methylbenzonitrile Reaction Electrophilic Aromatic Substitution Precursor->Reaction Reagent Chlorinating Agent (e.g., SO₂Cl₂) Reagent->Reaction Solvent Inert Solvent Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Synthesis of this compound.

Comparative Biological Activity

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase

A study on 4-(Aminomethyl)-3-methylbenzonitrile, a close structural analog, revealed its activity as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD), a key enzyme in cellular oxygen sensing pathways. The following table presents the inhibitory potency of this compound and its analogs.

Compound IDStructurePHD2 IC₅₀ (µM)
C1 4-(Aminomethyl)-3-methylbenzonitrile1.2
C2 4-(Aminomethyl)benzonitrile3.5
C3 4-Amino-3-methylbenzonitrile>50

Structure-Activity Relationship Insights:

  • The presence of the 3-methyl group in C1 leads to a nearly 3-fold increase in potency compared to C2 , suggesting a favorable interaction within the enzyme's active site.

  • Replacement of the aminomethyl group with an amino group (C3 ) results in a significant loss of activity, highlighting the importance of the aminomethyl moiety for binding.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Cytotoxicity

A recent study on novel 4-amino-3-chloro benzoate ester derivatives demonstrated their potential as EGFR inhibitors with cytotoxic effects against cancer cell lines.[5] While these are esters and not nitriles, the 4-amino-3-chloro substitution pattern is directly relevant.

Compound IDTarget Cell LineIC₅₀ (µM)
N5a (hydrazine-1-carbothioamide derivative)A549 (Lung Carcinoma)Not specified
HepG2 (Hepatocellular Carcinoma)Not specified
HCT-116 (Colorectal Carcinoma)Not specified

The study reported that compound N5a induced cytotoxicity in these cell lines by targeting EGFR and activating apoptotic pathways.[5] This suggests that the 4-amino-3-chloro substitution pattern on a benzene ring can confer potent anti-cancer activity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are generalized protocols for key assays relevant to the potential activities of substituted benzonitriles.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Mammalian cells

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT stock solution to each well.[1]

  • Incubation: Incubate at 37°C for 4 hours.[1]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well.[1]

  • Incubation: Incubate at 37°C for 4 hours.[1]

  • Absorbance Measurement: Mix each sample and measure the absorbance at 570 nm using a microplate reader.[6]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with benzonitrile derivatives A->B C Add MTT solution B->C D Incubate (4 hours) C->D E Add solubilization solution D->E F Incubate (4 hours) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cytotoxicity assay.

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr))

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).[7]

  • Enzyme Addition: Add 2 µL of EGFR kinase solution.[7]

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to start the reaction.[7]

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[7]

  • ATP Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[7]

  • Luminescence Measurement: Record the luminescence signal.

HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This assay measures the inhibition of PHD-mediated hydroxylation of a HIF-α substrate. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human PHD2 enzyme

  • Assay buffer

  • Fe(II), 2-oxoglutarate (2-OG), and L-ascorbic acid

  • Biotinylated HIF-1α peptide substrate

  • Anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore

  • Streptavidin conjugated to an acceptor fluorophore

  • Test compounds

  • 384-well microplates

  • TR-FRET-capable plate reader

Procedure:

  • Enzyme and Inhibitor Incubation: Prepare a reaction mixture containing the PHD enzyme, Fe(II), and L-ascorbic acid. Add the test compound at various concentrations and incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2-OG.

  • Incubation: Allow the reaction to proceed at room temperature.

  • Detection: Stop the reaction and add the detection reagents (antibody and streptavidin conjugates).

  • Signal Measurement: Measure the TR-FRET signal.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While direct experimental data for this specific compound is sparse, analysis of structurally related analogs suggests potential activity as an inhibitor of key enzymes in oncology and other diseases, such as HIF prolyl hydroxylase and EGFR tyrosine kinase. The provided experimental protocols offer a starting point for researchers to evaluate the biological activity of this and other substituted benzonitriles. Further investigation into the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-Amino-3-chloro-5-methylbenzonitrile and its structurally related analogs. Due to the limited publicly available biological data on this compound, this guide focuses on the experimentally determined activities of closely related 4-amino-3-chloro benzoate ester derivatives. The data presented here is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

In Vitro Cytotoxicity of 4-Amino-3-chloro Benzoate Ester Derivatives

A study by Rahim et al. investigated the anti-proliferative effects of newly synthesized 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester. The cytotoxicity of these compounds was assessed against three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDA549 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
N3a >100>100>100
N3b >100>100>100
N3c 48.7 ± 2.155.4 ± 1.866.2 ± 2.5
N3d 51.2 ± 1.963.8 ± 2.371.5 ± 1.7
N4a 66.4 ± 2.878.1 ± 3.189.3 ± 3.4
N4b >100>100>100
N4c >100>100>100
N5a 10.3 ± 0.412.5 ± 0.615.8 ± 0.7
N5b 15.6 ± 0.718.9 ± 0.922.4 ± 1.1
N5c 20.1 ± 0.924.3 ± 1.228.7 ± 1.3
N5d >100>100>100
Erlotinib 8.9 ± 0.311.2 ± 0.513.7 ± 0.6
Erlotinib was used as a standard EGFR inhibitor for comparison.

Among the tested compounds, the hydrazine-1-carbothioamide derivatives (N5a-d) demonstrated the most promising cytotoxic activity. Notably, compound N5a exhibited the highest potency across all three cell lines, with IC50 values comparable to the standard EGFR inhibitor, erlotinib.[1]

Experimental Protocols

Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d)

The synthesis of the most active series of compounds, the hydrazine-1-carbothioamide derivatives, was achieved through a multi-step process starting from 4-amino-3-chlorobenzoic acid.

A 4-amino-3-chlorobenzoic acid B Ethyl 4-amino-3-chlorobenzoate (N1) A->B SOCl2, EtOH, reflux C 4-amino-3-chlorobenzohydrazide (N2) B->C Hydrazine hydrate, EtOH, reflux D Hydrazine-1-carbothioamide derivatives (N5a-d) C->D Aryl isothiocyanate, EtOH, stir overnight

Caption: Synthetic pathway for hydrazine-1-carbothioamide derivatives.

In Vitro Anti-proliferative MTT Assay

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

A Seed cancer cells in 96-well plates B Treat with compounds (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro anti-proliferative MTT assay.

Human cancer cell lines (A549, HepG2, and HCT-116) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.[1]

Mechanism of Action: EGFR Inhibition

The study by Rahim et al. suggests that the cytotoxic effects of the hydrazine-1-carbothioamide derivatives, particularly compound N5a, are mediated through the inhibition of EGFR tyrosine kinase.[1] In silico analysis indicated that these compounds fit well into the EGFR pharmacophoric model. The inhibition of EGFR leads to the activation of the extrinsic apoptotic pathway, involving caspase 8 and caspase 3, ultimately resulting in cancer cell death.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Caspase8 Caspase 8 Caspase3 Caspase 3 Caspase8->Caspase3 Caspase3->Apoptosis Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Compound N5a (EGFR Inhibitor) Inhibitor->EGFR Inhibits Inhibitor->Caspase8 Activates

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound N5a.

Conclusion

While there is a lack of direct biological activity data for this compound, the research on structurally related 4-amino-3-chloro benzoate ester derivatives provides a strong rationale for its potential as a scaffold in anticancer drug discovery. The hydrazine-1-carbothioamide derivative, N5a, has emerged as a potent cytotoxic agent against multiple cancer cell lines, with a mechanism of action involving the inhibition of the EGFR signaling pathway.[1] These findings underscore the importance of the substituted 4-aminobenzonitrile core structure and suggest that further investigation into the biological activities of this compound and its derivatives is warranted. Future studies should focus on synthesizing and evaluating the cytotoxicity of this compound to provide a direct comparison with the promising results observed for its benzoate ester analogs.

References

Comparative Analysis of HPLC and GC-MS Methods for 4-Amino-3-chloro-5-methylbenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Amino-3-chloro-5-methylbenzonitrile. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of results in research, quality control, and drug development. This document outlines the performance characteristics of both methods, supported by representative experimental data and detailed methodologies.

Method Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. HPLC is well-suited for the routine quantification of this moderately polar compound, while GC-MS offers high sensitivity and specificity, making it ideal for impurity profiling and trace-level detection.[1]

Data Presentation

The following tables summarize the illustrative quantitative performance data for the analysis of this compound using representative HPLC-UV and GC-MS methods. These values are based on typical performance characteristics observed for similar analytes and are intended for comparative purposes.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Retention Time~ 4.2 min

Table 2: GC-MS Method Performance

ParameterResult
Linearity (R²)> 0.998
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.03 ng/mL
Retention Time~ 8.5 min

Experimental Protocols

Detailed methodologies for the representative HPLC-UV and GC-MS analysis of this compound are provided below.

HPLC-UV Method

This method is designed for the reliable quantification of this compound in a straightforward sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

GC-MS Method

This method provides high sensitivity and is suitable for the detection of trace amounts and for impurity analysis of this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 µg/mL.

  • For improved volatility and peak shape, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) may be employed. To 100 µL of the sample solution, add 50 µL of BSTFA and heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-300

3. Data Analysis:

  • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, using characteristic ions of the derivatized analyte.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC (C18 Column) filter->hplc uv UV Detection (254 nm) hplc->uv chromatogram Generate Chromatogram uv->chromatogram quantify Quantify vs. Standard chromatogram->quantify result Report Result quantify->result

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve derivatize Derivatize (BSTFA, 70°C) dissolve->derivatize gcms Inject into GC-MS (DB-5ms Column) derivatize->gcms ms Mass Spectrometry (EI, SIM) gcms->ms mass_spec Acquire Mass Spectrum ms->mass_spec quantify Quantify using Characteristic Ions mass_spec->quantify result Report Result quantify->result

Caption: Workflow for GC-MS analysis.

References

A Comparative Guide to the Characterization of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization data for 4-Amino-3-chloro-5-methylbenzonitrile, a substituted benzonitrile of interest in medicinal chemistry and materials science. For a thorough evaluation, its physicochemical and spectroscopic properties are compared with two structurally related, commercially available alternatives: 4-Amino-3-chlorobenzonitrile and 4-Amino-3,5-dichlorobenzonitrile. This document is intended to provide researchers with the necessary data to make informed decisions regarding the selection and application of these compounds.

Physicochemical Properties

The physical properties of this compound and its analogs are summarized in Table 1. The melting point of this compound is reported to be in the range of 126-128°C. In comparison, 4-Amino-3-chlorobenzonitrile has a slightly lower melting point of 102-105°C, while 4-Amino-3,5-dichlorobenzonitrile exhibits a melting point between 116-121°C. Solubility information indicates that all three compounds are generally soluble in polar organic solvents like methanol, with limited solubility in water.

PropertyThis compound4-Amino-3-chlorobenzonitrile4-Amino-3,5-dichlorobenzonitrile
CAS Number 158296-69-621803-75-878473-00-4
Molecular Formula C₈H₇ClN₂C₇H₅ClN₂C₇H₄Cl₂N₂
Molecular Weight 166.61 g/mol 152.58 g/mol 187.03 g/mol
Melting Point 126-128 °C102-105 °C116-121 °C
Boiling Point 302.0 ± 42.0 °C (Predicted)277.8 ± 25.0 °C (Predicted)307.58 °C (Rough Estimate)
Appearance SolidWhite to light yellow crystalline powderWhite to orange to green powder/crystal
Solubility Soluble in polar organic solventsSoluble in methanolSoluble in methanol

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical identity. The following sections provide a comparative summary of the available spectroscopic data for the three compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

CompoundChemical Shift (δ) and Multiplicity
This compound (Predicted) Aromatic-H: ~7.3-7.5 ppm (s, 2H), NH₂: broad singlet, CH₃: ~2.3 ppm (s, 3H)
4-Amino-3-chlorobenzonitrile δ 7.54 (d, J=1.7 Hz, 1H), 7.35 (dd, J=1.8, 8.4 Hz, 1H), 6.77 (d, J=8.5 Hz, 1H), 4.63 (br s, 2H)
4-Amino-3,5-dichlorobenzonitrile Data not readily available

¹³C NMR Spectroscopy

CompoundChemical Shift (δ)
This compound (Predicted) Eight distinct signals expected for the methyl, nitrile, and six aromatic carbons.
4-Amino-3-chlorobenzonitrile Data not readily available in tabulated format
4-Amino-3,5-dichlorobenzonitrile Spectral data available on public databases such as SpectraBase.
Infrared (IR) Spectroscopy

The IR spectra of these compounds show characteristic absorption bands corresponding to their functional groups. The presence of an amino group is indicated by N-H stretching vibrations, while the nitrile group exhibits a sharp absorption band.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound (Gas Phase) N-H stretch, C-H stretch (aromatic and aliphatic), C≡N stretch, C-Cl stretch
4-Amino-3-chlorobenzonitrile (Gas Phase) N-H stretch, C-H stretch (aromatic), C≡N stretch, C-Cl stretch
4-Amino-3,5-dichlorobenzonitrile (Solid Phase) N-H stretch, C-H stretch (aromatic), C≡N stretch, C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compounds and provides information about their fragmentation patterns. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns in the mass spectra.

CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragmentation Peaks
This compound 166 (for ³⁵Cl), 168 (for ³⁷Cl)Loss of Cl, loss of HCN
4-Amino-3-chlorobenzonitrile 152 (for ³⁵Cl), 154 (for ³⁷Cl)Loss of Cl, loss of HCN
4-Amino-3,5-dichlorobenzonitrile 186 (for ³⁵Cl₂), 188 (for ³⁵Cl³⁷Cl), 190 (for ³⁷Cl₂)Loss of Cl, loss of HCN

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following are representative protocols for the synthesis and characterization of this compound and its analogs.

Synthesis of this compound

A common synthetic route to this compound involves the electrophilic chlorination of 4-amino-3-methylbenzonitrile.

  • Materials: 4-amino-3-methylbenzonitrile, N-chlorosuccinimide (NCS), acetonitrile.

  • Procedure:

    • Dissolve 4-amino-3-methylbenzonitrile in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the solution to reflux.

    • Slowly add a stoichiometric amount of N-chlorosuccinimide to the refluxing solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified product by NMR, IR, and MS.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-amino-3-methylbenzonitrile 4-amino-3-methylbenzonitrile Reaction_Vessel Electrophilic Chlorination 4-amino-3-methylbenzonitrile->Reaction_Vessel NCS N-Chlorosuccinimide NCS->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Reaction Completion Purification Column Chromatography Solvent_Removal->Purification Product 4-Amino-3-chloro- 5-methylbenzonitrile Purification->Product

Caption: Synthetic workflow for this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to deduce the structure of the molecule.

a Unknown_Sample Unknown Sample Mass_Spec Mass Spectrometry Unknown_Sample->Mass_Spec IR_Spec IR Spectroscopy Unknown_Sample->IR_Spec NMR_Spec NMR Spectroscopy Unknown_Sample->NMR_Spec Mol_Weight Molecular Weight & Formula Mass_Spec->Mol_Weight Func_Groups Functional Groups IR_Spec->Func_Groups Connectivity Atom Connectivity & Environment NMR_Spec->Connectivity Structure_Elucidation Structure Elucidation Mol_Weight->Structure_Elucidation Func_Groups->Structure_Elucidation Connectivity->Structure_Elucidation

Caption: Logical workflow for spectroscopic structure elucidation.

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 4-Amino-3-chloro-5-methylbenzonitrile, a key intermediate in the development of various pharmaceuticals. The efficiency of different synthetic strategies is evaluated based on reaction yields, conditions, and the nature of the starting materials.

Introduction

This compound is a substituted benzonitrile derivative with a molecular formula of C₈H₇ClN₂. Its structure, featuring amino, chloro, methyl, and cyano groups on a benzene ring, makes it a versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making the efficient synthesis of this compound a critical aspect of drug discovery and development. This guide explores and compares different synthetic pathways to this valuable intermediate.

Synthetic Route Comparison

Two primary synthetic strategies for the preparation of this compound are outlined and compared below:

Route 1: Direct Chlorination of 4-Amino-3-methylbenzonitrile

This is the most direct approach, involving the electrophilic aromatic substitution of 4-Amino-3-methylbenzonitrile. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position is blocked, chlorination occurs at the ortho position (C5) relative to the amino group.

Route 2: Multi-step Synthesis from a Nitro Precursor

An alternative approach involves a multi-step sequence starting from a nitro-substituted precursor. This route offers a different strategy for introducing the required functional groups and may be advantageous depending on the availability and cost of the starting materials. A plausible, though not yet fully detailed in the literature, pathway could involve the reduction of a nitro group to an amine and subsequent introduction of the chloro and cyano functionalities.

Data Presentation

ParameterRoute 1: Direct ChlorinationRoute 2: Multi-step Synthesis from Nitro Precursor
Starting Material 4-Amino-3-methylbenzonitrile3-chloro-5-methyl-4-nitroaniline (hypothetical)
Key Reactions Electrophilic ChlorinationDiazotization, Reduction, Cyanation (projected)
Reagents Sulfuryl chloride (SO₂Cl₂)Sodium nitrite, Hypophosphorous acid, Iron powder, Copper(I) cyanide (projected)
Reaction Steps 1Multiple
Reported Yield Data not available in sufficient detailData not available
Purity Data not available in sufficient detailData not available
Reaction Time Data not available in sufficient detailData not available
Temperature Data not available in sufficient detailData not available
Advantages Direct, fewer stepsPotentially utilizes more readily available or cheaper starting materials.
Disadvantages Potential for over-chlorination, requires specific starting material.Longer reaction sequence, potentially lower overall yield.

Experimental Protocols

Route 1: Electrophilic Chlorination of 4-Amino-3-methylbenzonitrile (General Procedure)

  • Materials: 4-Amino-3-methylbenzonitrile, Sulfuryl chloride (SO₂Cl₂), and a suitable aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 4-Amino-3-methylbenzonitrile in the chosen aprotic solvent and cool the mixture in an ice bath.

    • Slowly add a stoichiometric amount of sulfuryl chloride to the cooled solution with stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, quench the reaction by the addition of a suitable aqueous solution (e.g., sodium bicarbonate solution).

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Route 2: Multi-step Synthesis from 3-chloro-5-methyl-4-nitroaniline (Hypothetical)

A detailed experimental protocol for this specific multi-step synthesis is not currently available. However, a potential sequence could involve the following transformations, based on established organic chemistry reactions:

  • Deamination of 3-chloro-5-methyl-4-nitroaniline: The amino group could be removed via a diazotization reaction followed by reduction with a reagent like hypophosphorous acid.

  • Reduction of the Nitro Group: The nitro group of the resulting 2-chloro-6-methyl-nitrobenzene would then be reduced to an amine using a reducing agent such as iron powder in acidic media. This would yield 2-chloro-6-methylaniline.

  • Introduction of the Cyano Group: The final step would involve the introduction of the cyano group. This could potentially be achieved through a Sandmeyer reaction, where the amino group of 2-chloro-6-methylaniline is converted to a diazonium salt and then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

Visualizations

Synthetic_Pathway_1 4-Amino-3-methylbenzonitrile 4-Amino-3-methylbenzonitrile This compound This compound 4-Amino-3-methylbenzonitrile->this compound SO2Cl2

Caption: Direct chlorination of 4-Amino-3-methylbenzonitrile.

Synthetic_Pathway_2 cluster_start Starting Material 3-chloro-5-methyl-4-nitroaniline 3-chloro-5-methyl-4-nitroaniline 2-chloro-6-methyl-nitrobenzene 2-chloro-6-methyl-nitrobenzene 3-chloro-5-methyl-4-nitroaniline->2-chloro-6-methyl-nitrobenzene 1. NaNO2, H+ 2. H3PO2 2-chloro-6-methylaniline 2-chloro-6-methylaniline 2-chloro-6-methyl-nitrobenzene->2-chloro-6-methylaniline Fe, H+ This compound This compound 2-chloro-6-methylaniline->this compound 1. NaNO2, H+ 2. CuCN

Caption: Hypothetical multi-step synthesis from a nitro precursor.

Conclusion

The direct chlorination of 4-amino-3-methylbenzonitrile appears to be the more straightforward and efficient route to this compound due to the significantly fewer synthetic steps involved. However, the overall efficiency of this route is highly dependent on the availability and cost of the starting material. The multi-step synthesis, while longer, could be a viable alternative if the initial nitro-substituted starting material is more accessible or economical.

Further research is required to obtain detailed experimental data, including yields and reaction conditions, for both routes to perform a more rigorous quantitative comparison of their synthetic efficiencies. The development of optimized and well-documented protocols is crucial for the scalable and cost-effective production of this important pharmaceutical intermediate.

References

Spectroscopic Showdown: A Comparative Analysis of 4-Amino-3-chloro-5-methylbenzonitrile and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative guide offering a spectroscopic analysis of the promising drug development intermediate, 4-Amino-3-chloro-5-methylbenzonitrile, and its direct precursor, 4-Amino-3-methylbenzonitrile, has been published. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including tabulated quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathway, to facilitate a deeper understanding of these compounds' structural characteristics.

The guide meticulously compares the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the final product and its precursor, highlighting the spectroscopic shifts resulting from the chlorination of the aromatic ring. This comparison is crucial for monitoring reaction progress and for the unambiguous identification of these compounds in a research and development setting.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursor, 4-Amino-3-methylbenzonitrile.

Table 1: ¹H and ¹³C NMR Data Comparison
CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
This compound ¹H~7.2 - 7.5DoubletAromatic-H
~7.2 - 7.5DoubletAromatic-H
~4.0 - 5.0Broad Singlet-NH₂
~2.2 - 2.4Singlet-CH₃
¹³C(Predicted)Aromatic, -CN, -CH₃
4-Amino-3-methylbenzonitrile ¹H7.30DoubletAromatic-H
6.46SingletAromatic-H
6.41DoubletAromatic-H
6.06Singlet-NH₂
2.27Singlet-CH₃
¹³C(Not available)

Note: NMR data for this compound is based on predicted values, as extensive experimental spectra are not widely published.[1] The experimental ¹H-NMR data for 4-Amino-3-methylbenzonitrile is provided.

Table 2: Infrared (IR) Spectroscopy Data Comparison
CompoundFunctional GroupWavenumber (cm⁻¹)
This compound N-H Stretch (Amine)(Not available)
C≡N Stretch (Nitrile)~2200
4-Amino-3-methylbenzonitrile N-H Stretch (Amine)(Available via SpectraBase)
C≡N Stretch (Nitrile)(Available via SpectraBase)
Table 3: Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₈H₇ClN₂166.61(Available via NIST WebBook)
4-Amino-3-methylbenzonitrile C₈H₈N₂132.16(Available via SpectraBase)

Synthetic Pathway

The synthesis of this compound is primarily achieved through the electrophilic chlorination of its precursor, 4-Amino-3-methylbenzonitrile. This reaction targets the aromatic ring, adding a chlorine atom ortho to the amino group.

Synthesis_Pathway Precursor 4-Amino-3-methylbenzonitrile Product This compound Precursor->Product Electrophilic Aromatic Substitution Reagent Chlorinating Agent (e.g., SO₂Cl₂) Reagent->Precursor

Caption: Synthetic route to this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled pulse program is used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure full relaxation of quaternary carbons.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. For electron ionization (EI) mass spectrometry, a standard electron energy of 70 eV is used. The instrument is calibrated using a known standard, and the data is collected over a mass range appropriate for the expected molecular ions and fragments.

This guide serves as a foundational resource for researchers engaged in the synthesis and application of this compound, providing the necessary spectroscopic benchmarks for its identification and characterization.

References

A Comparative Guide to the Structural Validation of 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of 4-Amino-3-chloro-5-methylbenzonitrile, with a primary focus on single-crystal X-ray crystallography. While a definitive crystal structure for this specific compound is not publicly available, this guide will leverage data from a closely related analogue, 2-amino-4-chlorobenzonitrile, to illustrate the power of this technique. Furthermore, we will compare and contrast this with data from other common and essential analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction to Structural Validation

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. It underpins our understanding of a compound's reactivity, physical properties, and biological activity. While X-ray crystallography is considered the "gold standard" for providing unequivocal proof of a molecular structure, a multi-faceted approach utilizing various spectroscopic techniques is often employed for comprehensive characterization.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal lattice, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.[1] Although obtaining a suitable single crystal can be a hurdle, the resulting data is unparalleled in its detail.

Illustrative Data from a Related Benzonitrile Scaffold

To demonstrate the type of information gleaned from X-ray crystallography, the crystallographic data for a related compound, 2-amino-4-chlorobenzonitrile, is presented below.[2] This data showcases the level of precision achievable with this technique.

ParameterValue (for 2-amino-4-chlorobenzonitrile)
Chemical Formula C₇H₅ClN₂
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 3.8924(9) Å, b = 6.7886(15) Å, c = 13.838(3) Å
α = 77.559(16)°, β = 88.98(17)°, γ = 83.021(17)°
Selected Bond Lengths C≡N: 1.146(4) Å, C-N: 1.369(4) Å

Table 1: Crystallographic data for the related compound 2-amino-4-chlorobenzonitrile.[2]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide complementary information to X-ray crystallography and are often more readily accessible. They probe different aspects of a molecule's structure and are invaluable for confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.[1] Both ¹H and ¹³C NMR are used to probe the chemical environments of the protons and carbons, respectively.[1]

Predicted ¹H NMR Spectral Data for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Methyl)~2.2 - 2.4Singlet (s)3H
-NH₂ (Amino)~4.0 - 5.0Broad Singlet (br s)2H
Ar-H (Aromatic)~7.2 - 7.5Singlet (s)2H

Table 2: Predicted ¹H NMR spectral data for this compound provides insights into the different proton environments.[1] The chemical shift of the amino protons can vary with solvent and concentration.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[3][4] The fragmentation pattern can also provide clues about the molecule's structure.[5]

Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₈H₇ClN₂[6]
Molecular Weight 166.61 g/mol [7]
Molecular Ion Peak (M+) m/z ≈ 166
Isotope Peak (M+2) A peak at m/z ≈ 168 with an intensity of about one-third of the M+ peak is expected due to the presence of the ³⁷Cl isotope.[3]

Table 3: Expected mass spectrometry data for this compound. The molecular ion peak confirms the molecular weight, and the isotopic pattern is characteristic of a chlorine-containing compound.[3][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] Each functional group absorbs at a characteristic frequency, providing a unique "fingerprint" for the compound.[9]

Characteristic FTIR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amino)~3400 - 3200
C-H Stretch (Aromatic)~3100 - 3000
C-H Stretch (Aliphatic)~3000 - 2850
C≡N Stretch (Nitrile)~2260 - 2220
C=C Stretch (Aromatic)~1600 - 1450
C-Cl Stretch~800 - 600

Table 4: Expected characteristic FTIR absorption bands for this compound. The presence of these bands would confirm the key functional groups in the molecule.[10]

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined and refined to generate the final crystal structure.[11]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum and assign the chemical shifts to the corresponding nuclei in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons. This knocks an electron off the molecule to form a positive ion (molecular ion) and can cause the molecule to fragment.[13]

  • Acceleration: Accelerate the positive ions in an electric field.

  • Deflection: Pass the accelerated ions through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.[13]

  • Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[13]

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Pass an infrared beam through the crystal, and the detector measures the absorbed radiation.

  • Data Analysis: The instrument's software subtracts the background spectrum from the sample spectrum to produce the final FTIR spectrum.[14]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Hypothesis Proposed Structure NMR->Structure_Hypothesis Connectivity MS->Structure_Hypothesis Molecular Weight FTIR->Structure_Hypothesis Functional Groups XRay X-ray Diffraction Crystal_Growth->XRay Validated_Structure Validated 3D Structure XRay->Validated_Structure Definitive 3D Structure Structure_Hypothesis->Validated_Structure Confirmation

Caption: Workflow for small molecule structural validation.

Conclusion

The structural validation of this compound, like any small molecule, relies on a combination of analytical techniques. While NMR, MS, and FTIR provide crucial information regarding the connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography stands as the ultimate arbiter of the precise three-dimensional arrangement of atoms. This guide provides a framework for understanding and comparing these essential techniques in the context of chemical research and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-3-chloro-5-methylbenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-3-chloro-5-methylbenzonitrile, a compound frequently utilized in complex organic synthesis. Adherence to these protocols is crucial for minimizing risks and maintaining a secure research environment.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times. The compound's hazard profile, as derived from available safety data sheets for it and structurally similar chemicals, is summarized below.

Hazard CategoryHazard StatementGHS Code
Acute Toxicity (Oral)Harmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Eye Damage/IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335

Signal Word: Warning

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, regional, and national hazardous waste regulations.[1] The following procedure outlines the best practices for its disposal:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, weighing boats) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with nitriles and should be kept closed when not in use.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1] The storage area should have secondary containment.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste, including its chemical composition and quantity.

    • The disposal must be carried out by a licensed and approved waste disposal contractor.[1]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Use an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), and collect the decontamination materials as hazardous waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

A Identify Waste (this compound and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Decontaminate Work Area and Equipment A->G C Collect Waste in a Labeled, Sealed Container B->C D Segregate from Incompatible Waste Streams C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Waste Pickup E->F I Professional Disposal by Licensed Contractor F->I H Dispose of Decontamination Materials as Hazardous Waste G->H H->C

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Amino-3-chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-Amino-3-chloro-5-methylbenzonitrile (CAS Number: 158296-69-6) in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is a solid chemical that poses several health risks. The primary hazards are summarized below.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.

Signal Word: Warning

Immediate action is required in case of exposure. Always ensure that eyewash stations and safety showers are readily accessible in the work area.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 standards.[2][3][4]
Face ShieldTo be worn over safety goggles, especially when there is a risk of splashing or aerosolization of the powder.[4][5]
Hand Protection GlovesDisposable nitrile gloves are suitable for providing protection against this chemical.[5][6] Always inspect gloves for tears or punctures before use and change them frequently, especially if they become contaminated.[6]
Body Protection Lab CoatA Nomex® or similar flame-resistant lab coat that is fully buttoned is required.[4] Ensure it covers as much skin as possible.[4]
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator or dust mask (e.g., N95) when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.
Foot Protection Closed-toe ShoesShoes that cover the entire foot are mandatory. Do not wear sandals, perforated shoes, or fabric shoes that can absorb chemicals.[4][6]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate After Experiment cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_solid Segregate Solid Waste dispose_label Label Waste Containers dispose_solid->dispose_label dispose_liquid Segregate Liquid Waste dispose_liquid->dispose_label dispose_store Store in Designated Waste Area dispose_label->dispose_store cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal waste_solid Contaminated Solid Waste (Gloves, Weigh Paper, etc.) collect_solid Hazardous Solid Waste Container waste_solid->collect_solid waste_liquid Contaminated Liquid Waste (Solvents, Reaction Mixtures) collect_liquid Hazardous Liquid Waste Container waste_liquid->collect_liquid waste_excess Excess/Unused Chemical waste_excess->collect_solid dispose_label Label Waste Containers Clearly dispose_store Store in Designated Satellite Accumulation Area dispose_label->dispose_store dispose_pickup Arrange for Pickup by Certified Waste Disposal Service dispose_store->dispose_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.